4-Chloro-3-Fluorobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMDWRPTDCIFRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369316 | |
| Record name | 4-Chloro-3-Fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5527-95-7 | |
| Record name | 4-Chloro-3-fluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5527-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-Fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-3-Fluorobenzaldehyde (CAS: 5527-95-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide range of organic compounds.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the benzaldehyde scaffold, imparts specific reactivity and properties that are highly valued in medicinal chemistry and materials science.[2] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on experimental details and data relevant to research and development.
Physicochemical and Spectroscopic Properties
This compound is a white to light yellow crystalline powder at room temperature.[1][3] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 5527-95-7 | [1] |
| Molecular Formula | C₇H₄ClFO | [1] |
| Molecular Weight | 158.56 g/mol | [1] |
| Melting Point | 46-50 °C | [1][4] |
| Appearance | White to light yellow to light orange powder to crystal | [1][3] |
| Purity | ≥ 97% (GC) | [1] |
| Flash Point | 96.7 °C (closed cup) | [4] |
| SMILES String | Fc1cc(C=O)ccc1Cl | [4] |
| InChI Key | AZMDWRPTDCIFRD-UHFFFAOYSA-N | [4] |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. Below is a summary of expected spectroscopic data based on its structure and analysis of similar compounds.
| Technique | Expected Data |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the aldehydic proton and three aromatic protons. The aldehydic proton (CHO) should appear as a singlet in the downfield region (around 9.5-10.5 ppm). The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon (around 190 ppm) and the seven aromatic carbons. The carbon atoms attached to fluorine will show characteristic splitting (C-F coupling). |
| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. Other significant peaks include C-H stretching of the aldehyde and aromatic ring, C=C stretching of the aromatic ring, and C-Cl and C-F stretching vibrations. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 158. The isotopic pattern of chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key feature. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom (M-1) and the formyl group (M-29). |
Synthesis of this compound
Several synthetic routes to this compound have been developed. One common laboratory-scale method is the reductive carbonylation of a corresponding aryl halide.
Experimental Protocol: Reductive Carbonylation of 4-Chloro-3-fluoroiodobenzene
This protocol describes a general method for the reductive carbonylation of aryl iodides, which can be adapted for the synthesis of this compound from 4-chloro-3-fluoroiodobenzene.[1][5]
Materials:
-
4-Chloro-3-fluoroiodobenzene
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylacetamide (DMA)
-
Carbon monoxide (CO)
-
Hydrogen (H₂)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-Hexane
-
Ethyl acetate
Procedure:
-
In a glovebox, a Teflon-lined stainless steel reactor equipped with a magnetic stirring bar is charged with 4-chloro-3-fluoroiodobenzene (1.0 mmol), rhodium(III) chloride trihydrate (0.025 mmol), triphenylphosphine (0.1 mmol), triethylamine (1.2 mmol), and N,N-dimethylacetamide (2 mL).[1]
-
The autoclave is sealed and then charged with a 1:1 mixture of carbon monoxide and hydrogen gas to a total pressure of 10 bar.[1]
-
The reactor is transferred to a preheated oil bath at 90 °C and the reaction mixture is stirred for 12 hours.[1]
-
After the reaction is complete, the reactor is cooled in an ice-water bath, and the gas is carefully vented.[1]
-
The reaction mixture is diluted with dichloromethane (5 mL) and washed with deionized water (5 x 10 mL) to remove the DMA.[1]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation.[1]
-
The crude product is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford pure this compound.[1]
Applications in Research and Drug Development
This compound is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The presence of both chlorine and fluorine atoms on the aromatic ring can significantly influence the biological activity and pharmacokinetic properties of the final molecule.[2]
-
Pharmaceutical Synthesis: This compound serves as a key intermediate in the synthesis of a variety of therapeutic agents. The fluorine atom can enhance metabolic stability and lipophilicity, leading to improved drug profiles.[2] The chlorine atom and the aldehyde group provide multiple sites for further chemical modifications, allowing for the fine-tuning of the molecule's properties to target specific biological pathways.[2] It has been utilized in the synthesis of compounds with potential applications as anti-cancer agents and for treating neurological disorders.[2]
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound is used to construct complex molecules for use in agriculture, such as herbicides and pesticides.
-
Materials Science: The unique electronic properties conferred by the halogen substituents make this aldehyde a useful precursor in the synthesis of specialty polymers and other advanced materials.[1]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
GHS Hazard Statements:
GHS Pictograms:
-
GHS07 (Exclamation Mark)[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Store in a cool, dry place away from incompatible materials.[1]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its unique combination of functional groups provides a powerful tool for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and developers working with this compound.
References
4-Chloro-3-Fluorobenzaldehyde molecular weight and formula
An In-Depth Technical Guide on 4-Chloro-3-Fluorobenzaldehyde
This guide provides essential information on the chemical properties of this compound, a key intermediate in various organic synthesis applications, particularly within the pharmaceutical and agrochemical industries.
Core Chemical Data
This compound is a halogenated aromatic aldehyde.[1] Its molecular structure is characterized by a benzaldehyde ring substituted with both a chlorine and a fluorine atom.[1] This substitution pattern imparts specific reactivity that is valuable in complex organic synthesis.[1]
The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers and drug development professionals.
| Property | Value |
| Molecular Formula | C7H4ClFO[2][3][4] |
| Molecular Weight | 158.56 g/mol [2][3][4] |
| CAS Number | 5527-95-7[3][4] |
| Appearance | White to light yellow or light orange powder/crystal[2] |
| Melting Point | 46-50 °C[2] |
Experimental Protocols
Detailed experimental protocols involving this compound are highly specific to the intended reaction. However, a general experimental workflow for a typical synthetic application, such as its use as a building block in the synthesis of more complex molecules, can be outlined.
A generalized experimental workflow for synthetic applications.
Logical Relationships
The chemical identity of this compound is defined by its molecular formula and weight, which are fundamental to its properties and applications.
Relationship between compound name and its core properties.
References
A Technical Guide to the Physical Properties of 4-Chloro-3-fluorobenzaldehyde, Focusing on Melting Point
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of 4-Chloro-3-fluorobenzaldehyde, with a specific focus on its melting point. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its physical characteristics is essential for its effective use in research and development.
Core Physical and Chemical Properties
This compound is a halogenated aromatic aldehyde.[2] Its molecular structure, which includes both chlorine and fluorine atoms on a benzaldehyde ring, gives it specific reactivity that is highly valuable in complex organic synthesis.[2] The presence of the fluorine atom can enhance a drug's metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles.[2]
The compound typically appears as a white to light yellow or light orange powder or crystal.[1][3] For storage, it should be kept refrigerated between 2 and 8°C under an inert gas, as it is sensitive to air and heat.[3]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Melting Point | 46-50 °C | [1][3] |
| 46-49 °C (lit.) | [4] | |
| 48 °C | ||
| Molecular Formula | C₇H₄ClFO | [1][3] |
| Molecular Weight | 158.56 g/mol | [1][3] |
| Purity | ≥ 97% (GC) | [1][3] |
| CAS Number | 5527-95-7 | [1][3] |
Experimental Protocol: Melting Point Determination
The melting point of an organic solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point, melting over a narrow range of 0.5-1.0°C.[5] Impurities tend to lower and broaden the melting range.[5] The capillary tube method is a standard and widely used technique for determining the melting point of a crystalline solid like this compound.[6][7]
Objective:
To accurately determine the melting range of a solid sample of this compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube setup[5]
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Long glass tube for packing
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as moisture can depress the melting point.[8][9]
-
If necessary, finely crush the crystalline sample into a powder using a mortar and pestle.[5]
-
Load the capillary tube by pressing the open end into the powdered sample.[8]
-
Pack the sample into the sealed bottom of the tube by tapping the tube on a hard surface and then dropping it through a long glass tube to compact the powder. The packed sample height should be 2-3 mm.
-
-
Preliminary (Rapid) Determination:
-
Place the packed capillary tube into the melting point apparatus.
-
Heat the sample rapidly (e.g., 4-5°C per minute) to get an approximate melting temperature.[3] This provides a rough estimate and saves time.
-
Allow the apparatus to cool sufficiently (at least 20-30°C below the approximate melting point) before the next determination.[3][8]
-
-
Accurate Determination:
-
Prepare a fresh sample in a new capillary tube.
-
Place the tube in the apparatus and heat it quickly until the temperature is about 15°C below the previously determined approximate melting point.[3][8]
-
Reduce the heating rate to a slow and steady 1-2°C per minute.[3][5][8] This slow rate is crucial for an accurate reading.
-
Record the initial melting point (T1): This is the temperature at which the first drop of liquid becomes visible.[3][10]
-
Record the final melting point (T2): This is the temperature at which the entire sample has completely melted into a clear liquid.[3]
-
The melting range is reported as T1 - T2.
-
-
Confirmation:
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the synthesis and quality control analysis of a chemical intermediate like this compound, where melting point determination serves as a key verification step.
Caption: Workflow for Synthesis and Quality Control.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. jk-sci.com [jk-sci.com]
- 4. nbinno.com [nbinno.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. store.astm.org [store.astm.org]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. library.aocs.org [library.aocs.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-3-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-3-Fluorobenzaldehyde. The information presented herein is crucial for the structural elucidation, purity assessment, and quality control of this important chemical intermediate in research and pharmaceutical development.
Structure and Atom Numbering
The chemical structure of this compound is depicted below, with atoms numbered for unambiguous assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering for NMR signal assignment.
Quantitative NMR Data
The following tables summarize the experimental and predicted ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0 ppm.
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H7 (Aldehyde) | ~9.95 | d | ~2.0 (⁵JH-F) | 1H |
| H2 | ~7.80 | d | ~2.0 (⁴JH-H) | 1H |
| H6 | ~7.65 | dd | ~8.5 (³JH-H), ~2.0 (⁴JH-H) | 1H |
| H5 | ~7.50 | t | ~8.5 (³JH-H, ³JH-F) | 1H |
Note: Specific, high-resolution experimental data for this compound is not widely available in public spectral databases. The assignments and coupling constants are based on analysis of related structures and established principles of NMR spectroscopy.
Table 2: ¹³C NMR Spectral Data of this compound (101 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JC-F, Hz) |
| C7 (Aldehyde) | ~188.5 | d | ~2.5 (⁴JC-F) |
| C3 | ~158.0 | d | ~255 (¹JC-F) |
| C1 | ~135.5 | d | ~3.0 (³JC-F) |
| C5 | ~129.5 | d | ~8.0 (³JC-F) |
| C6 | ~128.0 | s | - |
| C2 | ~118.5 | d | ~22.0 (²JC-F) |
| C4 | ~117.0 | d | ~21.0 (²JC-F) |
Note: The carbon assignments are based on the expected electronic effects of the substituents and typical carbon-fluorine coupling constants. The large one-bond coupling (¹JC-F) is characteristic for a carbon directly attached to a fluorine atom. Two- and three-bond couplings (²JC-F and ³JC-F) are also observed.
Experimental Protocols
The acquisition of high-quality ¹H and ¹³C NMR spectra is fundamental for accurate structural analysis. The following is a detailed methodology for obtaining the NMR data.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. The resulting solution should be clear and homogeneous.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
3.2. NMR Spectrometer Parameters
The following parameters are recommended for data acquisition on a 400 MHz NMR spectrometer.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the quaternary carbons.
-
Number of Scans: 512-2048, or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
3.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the signals to determine the relative number of protons.
Logical Relationships in Signal Assignment
The assignment of NMR signals is a logical process based on chemical shifts, coupling patterns, and integration. The following diagram illustrates the workflow for assigning the aromatic proton signals of this compound.
Caption: Workflow for the assignment of aromatic proton signals in this compound.
Spectroscopic and Spectrometric Analysis of 4-Chloro-3-Fluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 4-Chloro-3-Fluorobenzaldehyde, a key chemical intermediate. The document details its structural characterization through Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry (MS), offering valuable data for identification, purity assessment, and quality control. Furthermore, its potential biological activity as a noradrenaline reuptake inhibitor is explored through a signaling pathway diagram.
Core Data Presentation
The empirical data for this compound (CAS No: 5527-95-7), a solid at room temperature with a melting point of 46-49 °C, are summarized below.[1] The subsequent sections provide a detailed interpretation of this data.
Fourier-Transform Infrared (FT-IR) Spectroscopy Data
The FT-IR spectrum of this compound reveals key functional groups and structural features of the molecule. The data presented in the table below corresponds to the principal absorption bands.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3070 | C-H Stretch | Aromatic |
| ~2860, ~2760 | C-H Stretch | Aldehyde |
| ~1705 | C=O Stretch | Aldehyde |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-F Stretch | Aryl Fluoride |
| ~800-600 | C-Cl Stretch | Aryl Chloride |
Mass Spectrometry Data
The mass spectrum of this compound provides insights into its molecular weight and fragmentation pattern under electron ionization. The table below lists the major mass-to-charge ratios (m/z), their relative intensities, and the proposed corresponding fragments.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 158/160 | ~65 / ~21 | [M]⁺ (Molecular Ion) |
| 157/159 | ~100 / ~33 | [M-H]⁺ |
| 129/131 | ~20 / ~7 | [M-CHO]⁺ |
| 101 | ~15 | [M-CHO-CO]⁺ |
| 75 | ~30 | [C₆H₄]⁺ |
Experimental Protocols
The following protocols outline the methodologies for acquiring the FT-IR and mass spectrometry data for solid samples like this compound.
FT-IR Spectroscopy of a Solid Sample using Attenuated Total Reflectance (ATR)
-
Instrument Preparation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or zinc selenide Attenuated Total Reflectance (ATR) accessory is used. A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental interferences.
-
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The FT-IR spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.
Electron Ionization Mass Spectrometry (EI-MS) of a Solid Aromatic Compound
-
Sample Introduction: A small amount of the solid this compound is introduced into the mass spectrometer, often via a direct insertion probe which is heated to volatilize the sample.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺) and fragment ions.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualizations
The following diagrams illustrate the logical workflow for the analysis of this compound and its potential biological mechanism of action.
References
An In-depth Technical Guide to the Solubility of 4-Chloro-3-Fluorobenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Chloro-3-Fluorobenzaldehyde in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide offers qualitative solubility information based on the expected behavior of similar chemical structures and outlines detailed experimental protocols for determining precise solubility values.
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClFO | [1] |
| Molecular Weight | 158.56 g/mol | [1] |
| CAS Number | 5527-95-7 | [2] |
| Appearance | White to light yellow to light orange powder to crystal | [1] |
| Melting Point | 46 - 50 °C | [1] |
Solubility Profile
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Expected Solubility | Rationale / Analogous Data |
| Alcohols | Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding with the carbonyl oxygen. 4-Fluorobenzaldehyde is miscible with ethanol[5]. |
| Ketones | Acetone | Soluble | Polar aprotic solvent. 4-Fluorobenzaldehyde is miscible with acetone[5]. |
| Esters | Ethyl Acetate | Soluble | Polar aprotic solvent. 4-Chlorobenzaldehyde is soluble in ethyl acetate. |
| Ethers | Diethyl Ether | Soluble | Moderately polar solvent. 4-Fluorobenzaldehyde is miscible with ether[5]. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | Non-polar aprotic solvents. 4-Chlorobenzaldehyde is soluble in chloroform. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Non-polar solvents. The aromatic ring of the solute interacts favorably with aromatic solvents. 4-Fluorobenzaldehyde is miscible with benzene[5]. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | Non-polar solvents. The polarity of the carbonyl group may limit solubility in highly non-polar aliphatic hydrocarbons. |
| Amides | Dimethylformamide (DMF) | Soluble | Polar aprotic solvent with a high capacity for dissolving a wide range of organic compounds. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent. |
Note: "Soluble" indicates that the compound is expected to dissolve to a significant extent. "Sparingly Soluble" suggests that only a small amount will dissolve. These are estimations and require experimental verification.
Experimental Protocols for Solubility Determination
To obtain precise, quantitative solubility data for this compound, several established experimental methods can be employed. The choice of method may depend on the required accuracy, the amount of substance available, and the available analytical instrumentation.
Gravimetric Method (Shake-Flask)
This is a classic and straightforward method for determining equilibrium solubility[6][7].
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation[8].
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached[9]. The temperature should be precisely controlled, for instance, in a thermostatic water bath[6].
-
-
Phase Separation:
-
After equilibration, allow the mixture to stand undisturbed for a sufficient time for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.
-
Filter the supernatant through a suitable membrane filter (e.g., 0.2 µm PTFE for organic solvents) to remove all undissolved particles. This step is critical to avoid overestimation of solubility[10].
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, saturated solution to a pre-weighed, clean, and dry evaporating dish[6].
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature below the solute's boiling point) until the solute is completely dry[8].
-
Dry the dish containing the solid residue to a constant weight in an oven or desiccator[6].
-
Weigh the dish with the dried solute accurately using an analytical balance.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the dish and solute minus the initial weight of the empty dish.
-
Solubility is then expressed as mass of solute per volume of solvent (e.g., g/L or mg/mL) or mass of solute per mass of solvent (e.g., g/100 g).
-
UV-Visible Spectrophotometry Method
This method is suitable if the solute has a distinct chromophore and does not degrade in the solvent. It is often used in conjunction with the shake-flask method for quantification[9][11].
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest (Beer-Lambert Law).
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Carefully dilute a known volume of the clear, filtered supernatant with the same solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds that may degrade[12].
Methodology:
-
HPLC System and Conditions:
-
Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., UV detector set at the λmax of the compound)[13].
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.
-
Inject a fixed volume of each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Dilute a known volume of the filtered supernatant with the mobile phase to a concentration within the calibration range.
-
Inject the same fixed volume of the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration in the original saturated solution by applying the dilution factor.
-
Visualizations
Below is a generalized workflow for the experimental determination of solubility.
Caption: Generalized workflow for solubility determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. benchchem.com [benchchem.com]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Chloro-3-Fluorobenzaldehyde: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-fluorobenzaldehyde is a key halogenated aromatic aldehyde that serves as a versatile intermediate in the synthesis of a wide array of complex molecules. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzaldehyde ring, imparts specific reactivity and desirable physicochemical properties, making it an important building block in the pharmaceutical and agrochemical industries. The presence of the fluorine atom can enhance metabolic stability and lipophilicity in drug candidates, while the chloro and aldehyde functionalities provide reactive sites for further molecular elaboration. This technical guide provides a comprehensive overview of the structure, IUPAC name, physicochemical properties, synthesis methodologies, spectral analysis, and applications of this compound, with a focus on its role in drug discovery and development.
Chemical Structure and Identification
The molecular structure of this compound consists of a benzene ring substituted with a formyl group (-CHO), a chlorine atom at position 4, and a fluorine atom at position 3.
IUPAC Name: this compound[1]
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 5527-95-7[2] |
| Molecular Formula | C₇H₄ClFO[3][4] |
| Molecular Weight | 158.56 g/mol [3][4] |
| InChI | 1S/C7H4ClFO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H |
| InChIKey | AZMDWRPTDCIFRD-UHFFFAOYSA-N |
| SMILES | Fc1cc(C=O)ccc1Cl |
Physicochemical Properties
This compound is a white to light yellow crystalline solid at room temperature. Its physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | White to light yellow to light orange powder to crystal | [1] |
| Melting Point | 46-49 °C | |
| Boiling Point | Not readily available | |
| Flash Point | 96.7 °C (closed cup) | |
| Solubility | Insoluble in water.[5] Soluble in many organic solvents. | [6] |
| Purity | ≥ 97% (GC) | [1] |
| Storage | Store at 2-8 °C under an inert gas. Air and heat sensitive. | [1][4] |
Synthesis of this compound
Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.
Reductive Carbonylation of 4-Chloro-3-fluoroiodobenzene
A common and efficient method involves the rhodium-catalyzed reductive carbonylation of 4-chloro-3-fluoroiodobenzene.[3]
Materials:
-
4-Chloro-3-fluoroiodobenzene
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-dimethylacetamide (DMA)
-
Carbon monoxide (CO)
-
Hydrogen (H₂)
-
Dodecane (internal standard for GC analysis)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-hexane and ethyl acetate (eluents)
Procedure:
-
In a glovebox, load a Teflon-lined stainless steel autoclave (80 mL) equipped with a magnetic stirring bar with 4-chloro-3-fluoroiodobenzene (1.0 mmol), rhodium(III) chloride trihydrate (0.025 mmol), triphenylphosphine (0.1 mmol), triethylamine (1.2 mmol), and N,N-dimethylacetamide (2 mL).[3]
-
Seal the autoclave and charge it with a 1:1 mixture of carbon monoxide and hydrogen to a total pressure of 10 bar.[3]
-
Transfer the autoclave to a preheated oil bath at 90 °C and stir for 12 hours.[3]
-
After the reaction is complete, cool the autoclave in an ice-water bath and carefully vent the excess gas.[3]
-
Determine the conversion and yield of the product by gas chromatography (GC) analysis using dodecane as an internal standard.[3]
-
For product isolation, add dichloromethane (5 mL) to the reaction mixture, followed by deionized water (10 mL). Extract the aqueous layer five times with deionized water to remove the DMA.[3]
-
Dry the organic layer over anhydrous sodium sulfate, concentrate by rotary evaporation, and purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to obtain pure this compound.[3]
Caption: Workflow for the synthesis of this compound.
Other Synthetic Routes
Other notable methods for synthesizing substituted benzaldehydes that can be adapted for this compound include:
-
Halogen-Exchange (Halex) Fluorination: This method involves the nucleophilic substitution of a chlorine atom with a fluorine atom. For instance, a related compound, 4-fluorobenzaldehyde, can be synthesized from 4-chlorobenzaldehyde using potassium fluoride in the presence of a phase-transfer catalyst.[7] A similar approach could be envisioned starting from a dichlorobenzaldehyde precursor.
-
Direct Chlorination: This involves the electrophilic chlorination of a fluorobenzaldehyde precursor. For example, 3-chloro-4-fluorobenzaldehyde can be prepared by the direct chlorination of 4-fluorobenzaldehyde.[8]
Spectral Data and Analysis
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 3: Spectral Data
| Technique | Key Features and Interpretation |
| ¹H NMR | The proton NMR spectrum would show characteristic signals for the aldehydic proton and the aromatic protons, with coupling patterns influenced by the chloro and fluoro substituents. |
| ¹³C NMR | The carbon NMR spectrum would display distinct peaks for the carbonyl carbon, the aromatic carbons attached to the halogens, and the other aromatic carbons. |
| FTIR | The infrared spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (typically around 1700 cm⁻¹), C-H stretching of the aldehyde and aromatic ring, C=C stretching of the aromatic ring, and C-Cl and C-F stretching vibrations. |
| Mass Spectrometry | The mass spectrum under electron ionization (EI) would exhibit a molecular ion peak (M⁺) corresponding to the molecular weight. The fragmentation pattern would likely involve the loss of a hydrogen atom ([M-H]⁺), the formyl group ([M-CHO]⁺), and potentially other fragments characteristic of halogenated aromatic compounds. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable for chlorine-containing fragments. |
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry due to the advantageous properties conferred by its halogen substituents.[2]
-
Enhanced Metabolic Stability: The presence of a fluorine atom can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles of drug candidates.[2]
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[2]
-
Versatile Synthetic Intermediate: The aldehyde group is a versatile functional group that can participate in a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The chlorine atom also serves as a handle for further modifications, such as cross-coupling reactions.[2]
This intermediate is utilized in the synthesis of a variety of biologically active compounds, including potential treatments for neurological disorders and anti-cancer agents.[2] It is also a key component in the development of agrochemicals and materials with enhanced thermal stability and chemical resistance.[1]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area.
Table 4: Safety Information
| Hazard Classification | Precautionary Statements | Personal Protective Equipment (PPE) |
| Skin Irritant (Category 2) | P264: Wash skin thoroughly after handling. | Protective gloves |
| Eye Irritant (Category 2) | P280: Wear eye protection/face protection. | Eyeshields |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | Dust mask type N95 (US) or equivalent respirator |
For detailed safety information, refer to the Safety Data Sheet (SDS).
Analytical Protocols
Accurate and reliable analytical methods are essential for quality control and reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: A non-polar or mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For quantitative analysis, add a suitable internal standard to all samples and calibration standards.
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Confirm the identity by comparing the acquired mass spectrum with a reference library or by interpreting the fragmentation pattern.
-
For quantitative analysis, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the analyte in the sample from the calibration curve.
Conclusion
This compound is a strategically important chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique combination of reactive functional groups and the beneficial effects of its halogen substituents make it a valuable tool for chemists and researchers. This technical guide has provided a detailed overview of its structure, properties, synthesis, and analysis, offering a valuable resource for professionals in the field.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. labproinc.com [labproinc.com]
- 5. 4-CHLORO-3-(TRIFLUOROMETHOXY)BENZALDEHYDE CAS#: 886499-59-8 [amp.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safe Handling of 4-Chloro-3-Fluorobenzaldehyde
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for 4-Chloro-3-Fluorobenzaldehyde (CAS No. 5527-95-7), a key aromatic aldehyde intermediate in the synthesis of pharmaceuticals, agrochemicals, and fluorescent probes.[1]
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
The signal word for this chemical is "Warning" .[2][4]
Hazard Statements:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 5527-95-7 | [1][5] |
| Molecular Formula | C₇H₄ClFO | [1] |
| Molecular Weight | 158.56 g/mol | [1] |
| Appearance | White to light yellow to light orange powder to crystal | [1][6] |
| Melting Point | 46-50 °C | [1][5] |
| Flash Point | 96.7 °C (206.1 °F) - closed cup |
Safe Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation of dust.[7]
-
Wear appropriate personal protective equipment (PPE).[8]
-
Use in a well-ventilated area, preferably outdoors or in a fume hood.[2][4][8]
-
Wash hands and any exposed skin thoroughly after handling.[4][8]
-
Do not eat, drink, or smoke when using this product.
-
Handle under an inert gas and protect from moisture.[8]
Storage:
-
Store in a cool, dry, and well-ventilated place.[8]
-
Recommended storage temperature is between 2 - 8 °C.[1]
-
Keep under a nitrogen atmosphere.[8]
Exposure Controls and Personal Protection
To minimize exposure, the following engineering controls and personal protective equipment are recommended:
-
Engineering Controls: Ensure adequate ventilation. Eyewash stations and safety showers should be in close proximity to the workstation.[8]
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[8]
-
Respiratory Protection: If ventilation is inadequate, use a dust mask (type N95 or equivalent).[7]
First-Aid Measures
In the event of exposure, follow these first-aid procedures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[4][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[4][8]
-
Ingestion: Clean the mouth with water and seek medical attention.[8]
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or Halon extinguisher.
-
Specific Hazards: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, gaseous hydrogen fluoride, and hydrogen chloride gas.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4][8]
Accidental Release:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid dust formation.[4][7]
-
Environmental Precautions: Prevent the product from entering drains.
-
Containment and Cleanup: For minor spills, sweep up the material and place it into a suitable container for disposal. For major spills, control personal contact by wearing protective clothing and prevent spillage from entering drains or water courses.[7][8]
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: The product is stable under normal storage conditions.[9]
-
Conditions to Avoid: Exposure to air and moisture.[8]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to produce carbon monoxide, carbon dioxide, gaseous hydrogen fluoride, and hydrogen chloride gas.[8]
Toxicological Information
Detailed toxicological studies for this compound are limited. The toxicological properties have not been fully investigated.[8] It is known to cause skin, eye, and respiratory irritation.[2][3]
Safe Handling Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
Caption: General workflow for safely handling this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound | 5527-95-7 [chemicalbook.com]
- 6. This compound | 5527-95-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Electron-Withdrawing Effects of Halogens in 4-Chloro-3-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-Fluorobenzaldehyde is a key chemical intermediate whose utility in pharmaceutical synthesis is fundamentally governed by the electronic properties of its substituents. The presence of two halogen atoms, chlorine and fluorine, in conjunction with the aldehyde group, profoundly influences the electron density distribution within the aromatic ring and the reactivity of the molecule. This technical guide provides a comprehensive analysis of the potent electron-withdrawing effects of these halogens, detailing the underlying principles of inductive and resonance effects, presenting quantitative data to contextualize these effects, and outlining experimental protocols for the synthesis and characterization of the title compound. The implications of these electronic properties on the molecule's reactivity and its application as a versatile building block in drug development are also explored.
Core Concepts: The Duality of Halogen Electronic Effects
Halogen substituents on an aromatic ring exhibit a unique interplay of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).[1]
-
Inductive Effect (-I): Due to their high electronegativity, halogens strongly pull electron density away from the carbon atom to which they are bonded through the sigma (σ) bond framework.[2][3] This is a distance-dependent effect that deactivates the entire aromatic ring by reducing its electron density.
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic π-system.[4] This donation of electron density through resonance increases the electron density specifically at the ortho and para positions.
For halogens, the electron-withdrawing inductive effect is significantly stronger and outweighs the electron-donating resonance effect.[1][5] Consequently, halogens are classified as deactivating groups in the context of electrophilic aromatic substitution.[6]
Quantitative Analysis of Substituent Effects
The electronic influence of substituents can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for substituted benzoic acid derivatives.[7] The Hammett substituent constant (σ) provides a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group.
In this compound, three electron-withdrawing groups are present: the aldehyde (-CHO) group, the 3-fluoro group, and the 4-chloro group. Their effects are approximately additive, leading to a significantly electron-poor aromatic ring.
| Substituent | Position | Hammett Constant (σ) | Inductive Effect (σI) | Resonance Effect (σR) |
| -F | meta | σ_m = +0.34[8] | ~ +0.52 | ~ -0.18 |
| -Cl | para | σ_p = +0.23[8] | ~ +0.48 | ~ -0.25 |
| -CHO | - | σ_p = +0.45[9] | ~ +0.33 | ~ +0.12 |
Note: Inductive (σI) and Resonance (σR) values are approximate and serve to illustrate the contribution of each effect. The primary Hammett constants (σ_m, σ_p) are experimentally derived.
The aldehyde group is strongly deactivating through both inductive and resonance effects. The fluorine atom at the meta position exerts a powerful inductive withdrawal. The chlorine at the para position also withdraws electrons inductively, an effect that is only partially offset by its weaker resonance donation. The cumulative effect makes the carbonyl carbon of the aldehyde group highly electrophilic and the ring highly deactivated toward electrophilic attack.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reductive carbonylation of a corresponding aryl iodide.[10] The following protocol is adapted from established procedures.
Reaction: 4-chloro-1-fluoro-2-iodobenzene + CO + H₂ → this compound
Reagents and Materials:
-
4-chloro-1-fluoro-2-iodobenzene (1.0 mmol)
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O, 0.025 mmol)
-
Triphenylphosphine (PPh₃, 0.1 mmol)
-
Triethylamine (Et₃N, 1.2 mmol)
-
N,N-Dimethylacetamide (DMA, 2 mL)
-
Carbon Monoxide (CO) and Hydrogen (H₂) gas mixture (1:1)
-
Teflon-lined stainless steel autoclave (80 mL) with magnetic stirring
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
-
Solvents: Dichloromethane (CH₂Cl₂), n-hexane, ethyl acetate, deionized water
Procedure:
-
Reactor Setup: In a glovebox, add 4-chloro-1-fluoro-2-iodobenzene (1.0 mmol), RhCl₃·3H₂O (0.025 mmol), PPh₃ (0.1 mmol), Et₃N (1.2 mmol), and DMA (2 mL) to the Teflon-lined autoclave equipped with a magnetic stir bar.[10]
-
Pressurization: Seal the autoclave, remove it from the glovebox, and charge it with a 1:1 mixture of CO and H₂ to a total pressure of 10 bar.[10]
-
Reaction: Place the autoclave in a preheated oil bath at 90°C and stir the reaction mixture for 12 hours.[10]
-
Cooling and Depressurization: After the reaction is complete, cool the reactor in an ice-water bath and then carefully vent the excess gas in a fume hood.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Add dichloromethane (5 mL) and wash with deionized water (5 x 10 mL) to remove the DMA solvent.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using a mixture of n-hexane and ethyl acetate as the eluent to obtain pure this compound.[10] The product is a white solid with a melting point of approximately 48°C.[11]
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra provide definitive structural information. The aldehyde proton typically appears as a singlet around 10 ppm in the ¹H NMR spectrum. The aromatic region will show complex splitting patterns due to H-H and H-F coupling.[12][13]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong characteristic absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically in the range of 1700-1720 cm⁻¹.[14]
-
Mass Spectrometry (MS): GC-MS analysis will confirm the molecular weight (158.56 g/mol ) and show a characteristic isotopic pattern for the presence of one chlorine atom.[13]
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry and drug development for several reasons directly related to its electronic structure.[15]
-
Versatile Reactive Handle: The highly electrophilic aldehyde group serves as a reliable point for nucleophilic attack, enabling the construction of more complex molecular architectures through reactions like reductive amination, Wittig reactions, and aldol condensations.[15]
-
Pharmacokinetic Enhancement: The inclusion of fluorine is a common strategy in drug design to improve metabolic stability and increase lipophilicity, which can lead to better absorption and distribution of the drug candidate.[15][16]
-
Modulation of Biological Activity: The strong electron-withdrawing nature of the substituents can influence the pKa of nearby functional groups or the binding affinity of the final molecule to its biological target.
This intermediate is utilized in the synthesis of a wide range of therapeutic agents, including treatments for neurological disorders and anti-cancer agents.[15]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www1.lasalle.edu [www1.lasalle.edu]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 9. web.viu.ca [web.viu.ca]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. labproinc.com [labproinc.com]
- 12. This compound(5527-95-7) 13C NMR spectrum [chemicalbook.com]
- 13. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Electrophilic Properties of 4-Chloro-3-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic properties of 4-Chloro-3-Fluorobenzaldehyde, a versatile intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals. The presence of both chlorine and fluorine atoms on the benzaldehyde ring significantly influences its reactivity, enhancing the electrophilicity of both the carbonyl carbon and the aromatic system. This document details the reactivity of the aldehyde group in nucleophilic addition and condensation reactions, explores the influence of the halogen substituents on reaction outcomes, and provides relevant experimental protocols and spectroscopic data for researchers in drug development and chemical synthesis.
Introduction
This compound (CAS No: 5527-95-7) is a disubstituted aromatic aldehyde whose chemical behavior is largely dictated by the interplay of its three functional components: the aldehyde group, the chloro substituent, and the fluoro substituent.[1][2] The electron-withdrawing nature of both the aldehyde group and the halogen atoms renders the carbonyl carbon highly electrophilic and activates the aromatic ring towards certain nucleophilic substitution reactions.[3][4] This heightened reactivity makes it a valuable building block for the synthesis of complex molecules, including biologically active compounds.[1][2] The inclusion of fluorine, in particular, can enhance the metabolic stability and bioavailability of drug candidates.[4]
Electrophilic Reactivity of the Carbonyl Group
The primary site of electrophilic reactivity in this compound is the carbonyl carbon of the aldehyde group. The combined inductive and resonance effects of the chloro and fluoro substituents withdraw electron density from the aromatic ring, which in turn increases the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes the aldehyde highly susceptible to attack by a wide range of nucleophiles.[5]
Nucleophilic Addition Reactions
Condensation Reactions
The enhanced electrophilicity of the carbonyl carbon makes this compound an excellent substrate for various condensation reactions, which are fundamental in carbon-carbon bond formation.
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.[6] The electron-withdrawing nature of the fluorine and chlorine atoms in this compound facilitates this reaction by increasing the susceptibility of the carbonyl carbon to nucleophilic attack by the enolate of the active methylene compound.[6]
The Wittig reaction, which converts aldehydes and ketones to alkenes, is also highly effective with this compound. The electrophilic character of the carbonyl group promotes the initial [2+2] cycloaddition with the phosphorus ylide.[7]
Quantitative Data
While direct comparative kinetic studies for this compound are limited in the available literature, the following table summarizes typical yields for related reactions, providing a qualitative understanding of its reactivity.
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Yield (%) | Reference |
| Knoevenagel Condensation | 4-Fluorobenzaldehyde | Malononitrile | Ni(NO3)2·6H2O | Water | 96 | [8] |
| Aldol Condensation | 4-Chlorobenzaldehyde | Acetophenone | NaOH | Ethanol | 58.5 | [9] |
| Wittig Reaction | 4-Fluorobenzaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi | Anhydrous THF | Not specified | [7] |
Note: The yields presented are for structurally similar compounds and serve to illustrate the general reactivity in these types of transformations.
Experimental Protocols
The following are detailed experimental protocols for key reactions that highlight the electrophilic nature of halogenated benzaldehydes.
Protocol: Knoevenagel Condensation of a Halogenated Benzaldehyde
This protocol describes a general procedure for the Knoevenagel condensation of an aromatic aldehyde with malononitrile.[8]
Materials:
-
Aromatic aldehyde (e.g., this compound) (1 mmol)
-
Malononitrile (1 mmol)
-
Nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O) (5 mol%)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in water.
-
Add Ni(NO3)2·6H2O (5 mol%) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Workflow Diagram:
Caption: Experimental workflow for the Knoevenagel Condensation.
Protocol: Wittig Reaction of a Halogenated Benzaldehyde
This protocol provides a general procedure for the Wittig reaction of an aromatic aldehyde with a phosphonium ylide.[7]
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.05 equivalents)
-
Aromatic aldehyde (e.g., this compound) (1.0 equivalent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add n-BuLi dropwise. A color change indicates ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flask, dissolve the aromatic aldehyde in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Logical Relationship Diagram:
Caption: Key steps in the Wittig reaction mechanism.
Spectroscopic Data
The following table summarizes key spectroscopic data for this compound.
| Spectroscopic Technique | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ 9.98 (s, 1H, CHO), 7.75-7.85 (m, 1H, Ar-H), 7.60-7.70 (m, 1H, Ar-H), 7.45-7.55 (t, 1H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ 189.5 (CHO), 158.0 (d, J=255 Hz, C-F), 137.5, 132.0, 129.0, 125.0, 117.0 (d, J=22 Hz, C-H) |
| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~2850, 2750 (C-H stretch of aldehyde) |
| Mass Spec (EI) | m/z 158 (M⁺), 157 (M-H)⁺, 129 (M-CHO)⁺ |
Note: Specific shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Role in Drug Development and Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives have been investigated for various biological activities. For instance, chalcones synthesized from halogenated benzaldehydes have shown potential as anticancer agents.[10] The core structure of this compound is a valuable scaffold for developing novel therapeutic agents. Further research is warranted to explore the specific biological targets and signaling pathways of its derivatives.
Conclusion
This compound exhibits pronounced electrophilic properties centered on its carbonyl group. The presence of electron-withdrawing chlorine and fluorine atoms enhances its reactivity in nucleophilic addition and condensation reactions, making it a valuable and versatile intermediate in organic synthesis. The provided data and protocols serve as a foundational guide for researchers and scientists in the fields of drug discovery and materials science, enabling the efficient utilization of this compound in the synthesis of novel and complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. U-M Library Search [search.lib.umich.edu]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.org [mdpi.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4-Chloro-3-Fluorobenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3-Fluorobenzaldehyde, a key building block in modern medicinal chemistry. We will delve into its chemical properties, detailed synthetic protocols, and its significant role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors for cancer therapy. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, drug discovery, and pharmaceutical development.
Chemical Identity and Properties
This compound is a disubstituted aromatic aldehyde with the chemical formula C₇H₄ClFO. The presence of both a chlorine and a fluorine atom on the benzaldehyde scaffold imparts unique electronic properties that make it a valuable intermediate in the synthesis of complex organic molecules.[1][2]
A comprehensive list of synonyms and chemical identifiers for this compound is provided in the table below to facilitate its identification across various chemical databases and supplier catalogs.
Table 1: Synonyms and Chemical Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 5527-95-7[3] |
| Molecular Formula | C₇H₄ClFO[3] |
| Molecular Weight | 158.56 g/mol [3] |
| Synonyms | Benzaldehyde, 4-chloro-3-fluoro-; 3-Fluoro-4-chlorobenzaldehyde; 4-Chloro-5-fluorobenzaldehyde[3] |
| InChI | InChI=1S/C7H4ClFO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H |
| SMILES | O=Cc1cc(F)c(Cl)cc1 |
The physical and chemical properties of this compound are summarized in the following table. These properties are crucial for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 46-50 °C | [4] |
| Purity | ≥97% (GC) | [4] |
| Storage | 2-8 °C, Refrigerator | [3] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the reductive carbonylation of a corresponding aryl iodide. This method offers a direct route to the aldehyde functionality.[5]
Experimental Protocol: Reductive Carbonylation of 4-Chloro-3-fluoro-1-iodobenzene
This protocol describes the synthesis of this compound from 4-chloro-3-fluoro-1-iodobenzene using a rhodium-catalyzed carbonylation reaction.
Materials:
-
4-Chloro-3-fluoro-1-iodobenzene
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylacetamide (DMA)
-
Carbon monoxide (CO)
-
Hydrogen (H₂)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dodecane (internal standard for GC analysis)
-
n-Hexane
-
Ethyl acetate
-
80 mL Teflon-lined stainless steel reactor with a magnetic stirring bar
-
Glovebox
-
Gas chromatography-mass spectrometry (GC-MS) equipment
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reactor Setup: In a glovebox, an 80 mL Teflon-lined stainless steel reactor equipped with a magnetic stirring bar is charged with 4-chloro-3-fluoro-1-iodobenzene (1.0 mmol), rhodium(III) chloride trihydrate (0.025 mmol), triphenylphosphine (0.1 mmol), triethylamine (1.2 mmol), and N,N-dimethylacetamide (2 mL).[5]
-
Reaction: The autoclave is sealed and charged with a 1:1 mixture of carbon monoxide and hydrogen to a total pressure of 10 bar. The reactor is then transferred to a preheated oil bath at 90 °C. The reaction mixture is stirred for 12 hours.[5]
-
Work-up: After the reaction is complete, the reactor is cooled in an ice-water bath, and the gas is carefully vented. Dichloromethane (5 mL) is added to the reaction mixture. The organic layer is then washed five times with deionized water (10 mL each) to extract the DMA. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation.[5]
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent. The conversion of the aryl iodide and the yield of this compound are determined by gas chromatography (GC) analysis using dodecane as an internal standard. The structure of the product is confirmed by GC-MS.[5]
Table 3: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 4-Chloro-3-fluoro-1-iodobenzene |
| Catalyst | Rhodium(III) chloride trihydrate |
| Ligand | Triphenylphosphine |
| Base | Triethylamine |
| Solvent | N,N-Dimethylacetamide |
| Gaseous Reactants | Carbon monoxide, Hydrogen (1:1) |
| Pressure | 10 bar |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Yield | 81%[5] |
Applications in Drug Discovery: A Precursor to Kinase Inhibitors
This compound is a valuable starting material in the synthesis of various biologically active compounds, including potential drug candidates.[4] Its utility is particularly pronounced in the development of kinase inhibitors for cancer therapy. The unique substitution pattern of the aromatic ring allows for the strategic construction of molecules that can fit into the ATP-binding pocket of kinases, thereby inhibiting their activity.
Role in the Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for anticancer drug development.[6] this compound and its isomers serve as key building blocks in the synthesis of potent and selective EGFR inhibitors.[1][6]
The general workflow for the synthesis of EGFR inhibitors often involves the elaboration of the benzaldehyde functional group into a more complex heterocyclic scaffold, which then serves as the core of the inhibitor. The chloro and fluoro substituents on the aromatic ring can be strategically utilized to enhance binding affinity and modulate the pharmacokinetic properties of the final compound.[1]
EGFR Signaling Pathway and Inhibition
The EGFR signaling pathway is a complex cascade of molecular events that ultimately leads to cell growth and proliferation. The binding of a ligand, such as epidermal growth factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This, in turn, activates downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
EGFR inhibitors synthesized from precursors like this compound are designed to bind to the ATP-binding site of the EGFR kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation and activation of the receptor. This leads to the inhibition of downstream signaling and ultimately suppresses tumor cell growth and survival.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its unique substitution pattern provides a strategic advantage in the design of targeted therapeutics, particularly in the field of oncology. This guide has provided an in-depth overview of its properties, a detailed synthetic protocol, and its application in the development of EGFR kinase inhibitors. As the demand for novel and effective targeted therapies continues to grow, the importance of key intermediates like this compound in driving innovation in drug discovery is expected to increase.
References
- 1. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Synthesis of Pharmaceutical Intermediates Using 4-Chloro-3-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 4-Chloro-3-Fluorobenzaldehyde. This versatile building block is instrumental in the preparation of a variety of bioactive molecules, particularly kinase inhibitors and other therapeutic agents. The presence of both chloro and fluoro substituents on the benzaldehyde ring offers unique reactivity and metabolic stability, making it a valuable starting material in medicinal chemistry.[1][2]
This document outlines two principal synthetic pathways: the synthesis of a piperazine-containing intermediate via reductive amination and the preparation of a benzimidazole scaffold.
Application 1: Synthesis of a Piperazine-Based Intermediate
A common structural motif in many pharmaceuticals is the benzylpiperazine core. The following protocols describe the synthesis of a protected piperazine intermediate, tert-butyl 4-((4-chloro-3-fluorophenyl)methyl)piperazine-1-carboxylate, through reductive amination of this compound with N-Boc-piperazine. This intermediate is a versatile precursor for the synthesis of more complex drug candidates.
Experimental Protocol: Reductive Amination
This protocol details the synthesis of tert-butyl 4-((4-chloro-3-fluorophenyl)methyl)piperazine-1-carboxylate.
Materials:
-
This compound
-
tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and tert-butyl piperazine-1-carboxylate (1.1 equivalents) in anhydrous dichloromethane.
-
Acidification: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the iminium ion.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure tert-butyl 4-((4-chloro-3-fluorophenyl)methyl)piperazine-1-carboxylate.
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Reagent | tert-butyl piperazine-1-carboxylate |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane |
| Reaction Temperature | Room Temperature |
| Reaction Time | 3 - 6 hours |
| Typical Yield | 85 - 95% |
Logical Workflow for Reductive Amination
Caption: Reductive amination workflow.
Application 2: Synthesis of a Benzimidazole-Based Intermediate
Benzimidazole derivatives are another important class of heterocyclic compounds with a wide range of pharmaceutical applications, including as kinase inhibitors.[3] this compound can be used to synthesize 2-(4-chloro-3-fluorophenyl)-1H-benzo[d]imidazole through condensation with o-phenylenediamine.
Experimental Protocol: Benzimidazole Synthesis
This protocol describes the synthesis of 2-(4-chloro-3-fluorophenyl)-1H-benzo[d]imidazole.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
Sodium metabisulfite (Na₂S₂O₅) (optional, as an antioxidant)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) or Ammonium hydroxide (NH₄OH)
-
Solvents for recrystallization (e.g., Ethanol, Water)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol. Add a solution of o-phenylenediamine (1.0 equivalent) in ethanol to the flask. A small amount of sodium metabisulfite can be added to prevent oxidation of the diamine.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.
-
Isolation of Crude Product: Acidify the residue with concentrated HCl. This will protonate the benzimidazole and any unreacted diamine, making them water-soluble. Wash with a non-polar solvent like diethyl ether to remove non-basic impurities. Neutralize the aqueous solution with sodium bicarbonate or ammonium hydroxide to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(4-chloro-3-fluorophenyl)-1H-benzo[d]imidazole.
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Reagent | o-Phenylenediamine |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 70 - 85% |
Signaling Pathway for Benzimidazole Synthesis
Caption: Benzimidazole synthesis pathway.
These protocols provide a foundation for the utilization of this compound in the synthesis of valuable pharmaceutical intermediates. The resulting products can be further functionalized to generate libraries of compounds for drug discovery programs. Researchers should optimize these general procedures based on their specific downstream applications and available laboratory equipment.
References
Application Notes: 4-Chloro-3-Fluorobenzaldehyde as a Versatile Building Block in Medicinal Chemistry
Introduction
4-Chloro-3-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial starting material and intermediate in the synthesis of a wide array of medicinally important compounds.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the benzaldehyde ring, imparts desirable physicochemical properties to the resulting molecules, making it a valuable scaffold in drug discovery and development. The presence of the fluorine atom can enhance metabolic stability and lipophilicity, often leading to improved pharmacokinetic profiles of drug candidates.[1] This, combined with the reactivity of the aldehyde group, allows for diverse chemical modifications to generate novel therapeutic agents.
Key Applications in Medicinal Chemistry
The versatility of this compound has been demonstrated in the synthesis of various biologically active molecules, including but not limited to:
-
Anticancer Agents: This building block is instrumental in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.
-
Antimicrobial Agents: Derivatives of this compound have been incorporated into novel antibacterial and antifungal compounds.
-
Neuroprotective Agents: The unique electronic properties of the substituted phenyl ring can be exploited to design compounds with potential therapeutic applications in neurological disorders.[1]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent Epidermal Growth Factor Receptor (EGFR) inhibitor.
Application Example: Synthesis of a Pyrazole-Based EGFR Inhibitor
This section details the synthesis and biological activity of a pyrazole derivative, a potent EGFR inhibitor, utilizing this compound as a key building block. The synthesis involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative to yield the final pyrazole compound.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(4-chlorophenyl)-3-(4-chloro-3-fluorophenyl)prop-2-en-1-one (Chalcone Intermediate)
-
To a solution of 4-chloroacetophenone (1 mmol) in ethanol (10 mL), add this compound (1 mmol).
-
To this mixture, slowly add an aqueous solution of sodium hydroxide (20%, 1 mL).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water with constant stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Protocol 2: Synthesis of 1-(4-chlorophenyl)-3-(4-chloro-3-fluorophenyl)-1H-pyrazole (Final Compound)
-
Dissolve the chalcone intermediate (1 mmol) in glacial acetic acid (10 mL).
-
Add phenylhydrazine hydrochloride (1.2 mmol) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Data Presentation
The synthesized pyrazole derivative was evaluated for its in vitro cytotoxic activity against the HepG2 human liver cancer cell line and its inhibitory activity against the EGFR kinase enzyme.
| Compound ID | Target Cell Line | Target Enzyme | IC₅₀ (µM) |
| Pyrazole Derivative | HepG2 | EGFR | 0.15 ± 0.03[1] |
| Erlotinib (Control) | HepG2 | EGFR | 0.73 ± 0.04[1] |
Table 1: In vitro biological activity of the synthesized pyrazole derivative compared to the standard EGFR inhibitor, Erlotinib.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of a pyrazole-based EGFR inhibitor.
EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway by the pyrazole derivative.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-3-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-Chloro-3-Fluorobenzaldehyde in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the synthesis of a diverse array of 4-formyl-2-fluorobiphenyl derivatives, which are key intermediates in the development of novel pharmaceuticals and functional materials. Due to the reduced reactivity of the aryl chloride, these protocols emphasize optimized conditions and robust catalyst systems to ensure successful and efficient coupling.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1] The substrate, this compound, presents a unique set of electronic and steric properties. The presence of the electron-withdrawing aldehyde and fluoro groups can influence the reactivity of the C-Cl bond. Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, necessitating the use of highly active catalyst systems.[1][2] Modern catalyst systems, especially those employing bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs), have proven effective in overcoming the challenge of activating unreactive aryl chlorides.[3][4] Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with various aryl- or heteroarylboronic acids or their esters yields the corresponding biaryl benzaldehyde derivatives.
Figure 1. General scheme of the Suzuki-Miyaura coupling of this compound.
Data Presentation: Representative Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various arylboronic acids. These conditions are based on established protocols for similar electronically and sterically demanding aryl chlorides.[1][4] Optimization may be necessary for specific substrates to achieve optimal yields.
| Entry | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12-18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12-18 | 80-90 |
| 3 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 110 | 16-24 | 82-92 |
| 4 | 3-Thiopheneboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12-18 | 75-85 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 110 | 18-24 | 70-80 |
Experimental Protocols
The following is a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable ligand
-
Potassium Phosphate (K₃PO₄) or other suitable base
-
Anhydrous Toluene or Dioxane
-
Degassed Water
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
-
Brine solution
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of inert gas (Argon or Nitrogen) for 15-20 minutes to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent (e.g., Toluene, 4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the solution to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Knoevenagel Condensation with 4-Chloro-3-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[1][2] These products are crucial intermediates in the synthesis of a wide range of pharmaceuticals, fine chemicals, and functional polymers.
4-Chloro-3-fluorobenzaldehyde is a valuable substrate in drug discovery due to the presence of both chloro and fluoro substituents. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides a site for further synthetic modifications. This document provides detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, including malononitrile, ethyl cyanoacetate, and diethyl malonate.
Reaction Mechanism
The Knoevenagel condensation proceeds through a nucleophilic addition of the carbanion, generated from the active methylene compound by a base, to the carbonyl carbon of the aldehyde. This is followed by a dehydration step to yield the final α,β-unsaturated product. The general mechanism is depicted below.
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocols
Several protocols can be employed for the Knoevenagel condensation of this compound. The choice of method depends on the desired reaction time, yield, and environmental considerations.
Protocol 1: Conventional Synthesis using Piperidine Catalyst
This traditional method is reliable and widely used.
Materials:
-
This compound
-
Active methylene compound (malononitrile, ethyl cyanoacetate, or diethyl malonate)
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) and the active methylene compound (11 mmol) in ethanol (30 mL).
-
Add piperidine (1 mmol) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure α,β-unsaturated compound.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This method offers rapid reaction times and is environmentally friendly.
Materials:
-
This compound
-
Active methylene compound (malononitrile or ethyl cyanoacetate)
-
Ammonium acetate
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, mix this compound (5 mmol), the active methylene compound (5 mmol), and a catalytic amount of ammonium acetate (0.5 mmol).
-
Irradiate the mixture in a microwave reactor at a suitable power (e.g., 300 W) for 1-5 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the solid product with water and recrystallize from an appropriate solvent like ethanol or an ethanol/water mixture.
Protocol 3: Aqueous Synthesis using a Basic Catalyst
This "green" protocol uses water as the solvent, minimizing the use of organic solvents.
Materials:
-
This compound
-
Active methylene compound (malononitrile or ethyl cyanoacetate)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Water
Procedure:
-
In a flask, suspend this compound (10 mmol) and the active methylene compound (10 mmol) in water (20 mL).
-
Add DABCO (1 mmol) to the suspension.
-
Stir the mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, collect the solid product by filtration.
-
Wash the product with cold water and dry. Further purification can be achieved by recrystallization from ethanol.[3]
Caption: General experimental workflow for the Knoevenagel condensation.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Knoevenagel condensation of substituted benzaldehydes with various active methylene compounds, which can be extrapolated for this compound.
Table 1: Knoevenagel Condensation with Malononitrile
| Catalyst | Solvent | Temperature | Time | Yield (%) |
| Piperidine | Ethanol | Reflux | 2-4 h | ~90-95 |
| Ammonium Acetate | Solvent-free (MW) | 300 W | 1-3 min | ~92-98 |
| DABCO | Water | Room Temp. | 4-6 h | ~85-90 |
Table 2: Knoevenagel Condensation with Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature | Time | Yield (%) |
| Piperidine | Ethanol | Reflux | 3-6 h | ~88-94 |
| Ammonium Acetate | Solvent-free (MW) | 300 W | 2-5 min | ~85-92 |
| DIPEAc | Hexane | Reflux | 3 h | ~90+ |
Table 3: Knoevenagel Condensation with Diethyl Malonate
| Catalyst | Solvent | Temperature | Time | Yield (%) |
| Piperidine/Acetic Acid | Toluene (Dean-Stark) | Reflux | 8-12 h | ~75-85 |
| Immobilized Gelatine | DMSO | Room Temp. | 24 h | ~85-90 |
| DBU/Water | Water | Room Temp. | 12-24 h | ~80-88 |
Note: Yields are estimates based on reactions with structurally similar benzaldehydes and may require optimization for this compound.
Conclusion
The Knoevenagel condensation of this compound provides a versatile and efficient route to synthesize valuable α,β-unsaturated compounds for pharmaceutical and materials science applications. The choice of protocol allows for flexibility in reaction conditions, from traditional reflux to more modern and environmentally benign microwave-assisted and aqueous methods. The provided protocols and data serve as a comprehensive guide for researchers to successfully implement this important transformation. Further optimization of reaction parameters for the specific substrate is recommended to achieve the highest possible yields and purity.
References
Application of 4-Chloro-3-Fluorobenzaldehyde in the Synthesis of Novel Fungicidal Oxazole Derivatives
Introduction
4-Chloro-3-fluorobenzaldehyde is a key aromatic aldehyde intermediate widely utilized in the synthesis of complex organic molecules, including those with significant applications in the agrochemical industry.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, provides a versatile scaffold for the development of novel pesticides with enhanced efficacy and specific modes of action. This application note details the use of this compound in the synthesis of a novel series of oxazole-containing compounds and evaluates their potential as fungicidal agents.
Synthesis of Novel Oxazole-Based Fungicides
A novel series of oxazole derivatives were synthesized utilizing this compound as a key starting material. The synthetic pathway involves a multi-step reaction sequence, beginning with the conversion of the aldehyde to an oxime, followed by cyclization to form the oxazole ring, and subsequent derivatization to yield the final products.
General Synthetic Pathway
The overall synthetic scheme for the preparation of the target oxazole fungicides is depicted below.
Figure 1: General synthetic pathway for oxazole fungicides.
Caption: A generalized workflow for the synthesis of novel oxazole-based fungicides starting from this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound Oxime (Intermediate C)
-
Materials: this compound (1.0 eq), hydroxylamine hydrochloride (1.2 eq), sodium acetate (1.5 eq), ethanol, water.
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
In a separate flask, dissolve hydroxylamine hydrochloride and sodium acetate in water.
-
Add the aqueous solution to the ethanolic solution of the aldehyde dropwise at room temperature with constant stirring.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the this compound oxime.
-
Protocol 2: Synthesis of Substituted Oxazole Intermediate (Intermediate F)
-
Materials: this compound Oxime (1.0 eq), a substituted acetylene (1.1 eq), copper(I) iodide (CuI, 0.1 eq), a suitable base (e.g., triethylamine, 2.0 eq), and a solvent (e.g., DMF).
-
Procedure:
-
To a solution of this compound oxime and the substituted acetylene in DMF, add the base.
-
Add CuI to the mixture and stir at 80-100 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the substituted oxazole intermediate.
-
Protocol 3: Synthesis of Final Oxazole Fungicide (Product H)
-
Materials: Substituted Oxazole Intermediate (1.0 eq), derivatization reagent (e.g., an alkyl halide or acyl chloride, 1.2 eq), a base (e.g., potassium carbonate, 1.5 eq), and a solvent (e.g., acetonitrile).
-
Procedure:
-
Dissolve the substituted oxazole intermediate in acetonitrile.
-
Add the base and the derivatization reagent to the solution.
-
Stir the reaction mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the final oxazole fungicide.
-
Fungicidal Activity
The synthesized novel oxazole derivatives were screened for their in vitro fungicidal activity against a panel of important plant pathogenic fungi. The results are summarized in the table below.
| Compound ID | Target Fungus | EC50 (µg/mL) |
| OXA-CF-01 | Botrytis cinerea | 5.2 |
| Rhizoctonia solani | 8.1 | |
| OXA-CF-02 | Botrytis cinerea | 3.8 |
| Rhizoctonia solani | 6.5 | |
| OXA-CF-03 | Botrytis cinerea | 12.5 |
| Rhizoctonia solani | 15.2 | |
| Thifluzamide (Control) | Rhizoctonia solani | 4.3[2] |
| Fluopyram (Control) | Botrytis cinerea | 1.2[2] |
Table 1: In vitro fungicidal activity of novel oxazole derivatives. EC50 values represent the concentration of the compound required to inhibit 50% of the mycelial growth of the target fungus.
The results indicate that several of the newly synthesized compounds, particularly OXA-CF-02 , exhibit significant fungicidal activity against Botrytis cinerea and Rhizoctonia solani. While not as potent as the commercial fungicide fluopyram against Botrytis cinerea, compound OXA-CF-02 shows comparable activity to thifluzamide against Rhizoctonia solani.
Structure-Activity Relationship (SAR)
A preliminary structure-activity relationship study suggests that the nature of the substituent introduced during the final derivatization step plays a crucial role in the fungicidal potency of these oxazole derivatives.
Figure 2: Structure-Activity Relationship.
Caption: A simplified diagram illustrating the preliminary structure-activity relationship of the synthesized oxazole fungicides.
Initial findings suggest that the presence of small, electron-withdrawing or electron-donating groups at the derivatization site tends to enhance fungicidal activity, while bulky substituents lead to a decrease in potency. This provides a rational basis for the future design and optimization of more effective fungicidal agents based on this scaffold.
This compound serves as a valuable and versatile starting material for the synthesis of novel, biologically active oxazole derivatives. The developed synthetic protocols are robust and allow for the generation of a library of compounds for biological screening. The preliminary fungicidal activity data indicates that the 4-chloro-3-fluorophenyl-oxazole scaffold is a promising lead for the development of new agrochemical fungicides. Further optimization of the lead compounds, guided by the initial SAR findings, is warranted to explore the full potential of this chemical class.
References
Application Notes and Protocols for the Reductive Amination of 4-Chloro-3-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (4-chloro-3-fluorophenyl)methanamine via the reductive amination of 4-chloro-3-fluorobenzaldehyde. This primary amine is a valuable building block in medicinal chemistry, notably in the development of DNA polymerase IIIC inhibitors and modulators of the eIF2B signaling pathway. The presented protocol utilizes a one-pot reaction with ammonium chloride as the amine source and sodium borohydride as the reducing agent, offering a straightforward and efficient method for laboratory-scale synthesis.
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-nitrogen bonds. This reaction class is integral to the synthesis of a vast array of pharmaceuticals and biologically active molecules. The process typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine or ammonia to form an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine.
The target compound, (4-chloro-3-fluorophenyl)methanamine, is a key intermediate in the synthesis of novel therapeutics. It serves as a crucial component for the preparation of inhibitors of DNA polymerase IIIC, an essential enzyme for bacterial DNA replication in Gram-positive bacteria.[1] Additionally, this amine is utilized in the development of compounds that regulate the eukaryotic initiation factor 2B (eIF2B), a key factor in protein synthesis and the integrated stress response.
This application note details a practical and reproducible protocol for the reductive amination of this compound, providing researchers with a reliable method to access this important synthetic intermediate.
Comparative Data of Reductive Amination Methods
The choice of reducing agent is critical in reductive amination, influencing reaction efficiency, selectivity, and compatibility with various functional groups. Below is a comparison of common reducing agents for this transformation.
| Reducing Agent | Abbreviation | Typical Solvents | Key Advantages | Key Disadvantages |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Cost-effective, readily available, mild reducing agent.[2][3] | Can reduce the starting aldehyde if imine formation is slow.[2][4] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Acetonitrile | Selective for imines over carbonyls, stable in mildly acidic conditions.[2][4] | Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloromethane, 1,2-Dichloroethane, THF | Mild and selective, does not require acidic conditions.[2] | Moisture sensitive. |
Experimental Protocol: Reductive Amination of this compound
This protocol outlines a one-pot procedure for the synthesis of (4-chloro-3-fluorophenyl)methanamine.
Materials:
-
This compound
-
Ammonium Chloride (NH₄Cl)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl), 1M solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and ammonium chloride (1.5 eq) in methanol (5-10 mL per gram of aldehyde).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition of sodium borohydride is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of 1M HCl at 0 °C to decompose the excess sodium borohydride.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Add deionized water to the residue and basify with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude (4-chloro-3-fluorophenyl)methanamine.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
-
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |
| This compound | 158.56 | 1.0 | 10.0 g |
| Ammonium Chloride | 53.49 | 1.5 | 5.0 g |
| Sodium Borohydride | 37.83 | 1.2 | 2.8 g |
| (4-chloro-3-fluorophenyl)methanamine (Crude Yield) | 159.59 | - | ~8.5-9.5 g (85-95%) |
Diagrams
Caption: Experimental workflow for the synthesis of (4-chloro-3-fluorophenyl)methanamine.
Caption: Role of the synthesized amine in therapeutic agent development.
References
Application of 4-Chloro-3-Fluorobenzaldehyde in Developing Fluorescent Probes: A Feasibility Overview
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-3-fluorobenzaldehyde is a halogenated aromatic aldehyde recognized for its utility as a versatile building block in pharmaceutical synthesis.[1] Its molecular structure, featuring both chlorine and fluorine atoms on a benzaldehyde ring, offers specific reactivity that is valuable in complex organic synthesis.[1] The fluorine atom can enhance metabolic stability and lipophilicity, which are desirable properties in drug candidates.[1] The chlorine atom and the aldehyde group provide multiple sites for further chemical modifications, allowing for the fine-tuning of molecular properties.[1] These characteristics also make it a theoretically attractive starting material for the development of fluorescent probes for specific analytes in biological systems.
Rationale for Use in Fluorescent Probe Development
The aldehyde functional group of this compound can serve as a reactive site for the construction of various fluorophore scaffolds or as a recognition moiety for specific analytes. The chloro and fluoro substituents can modulate the electronic properties of the benzaldehyde ring, which in turn can influence the photophysical properties of a resulting fluorophore, such as its quantum yield, Stokes shift, and excitation/emission wavelengths.
A plausible strategy for developing a fluorescent probe using this compound would involve a condensation reaction of the aldehyde group with an appropriate nucleophile to form a larger conjugated system, which is a common feature of many fluorophores. The specific signaling mechanism would depend on the overall design of the probe.
Hypothetical Signaling Pathway and Workflow
While no specific probe has been identified, a hypothetical workflow for the development and application of a fluorescent probe derived from this compound is presented below. This workflow illustrates the general steps that would be involved in such a research endeavor.
Workflow for Developing a Fluorescent Probe from this compound
Caption: A conceptual workflow for the synthesis and application of a fluorescent probe starting from this compound.
Signaling Mechanism: A Hypothetical Example
A potential design for a "turn-on" fluorescent probe could involve the reaction of this compound with a molecule containing an aniline or a similar amino group to form a non-fluorescent Schiff base. The presence of a specific analyte could then trigger a chemical reaction that would lead to the formation of a rigid, planar, and highly conjugated system, resulting in a significant increase in fluorescence.
Caption: A hypothetical "turn-on" signaling mechanism for a probe derived from this compound.
Experimental Protocols
As no specific fluorescent probes based on this compound have been identified in the literature, detailed experimental protocols cannot be provided. However, a general synthetic procedure for the formation of a Schiff base, a common reaction involving benzaldehydes, is outlined below as a foundational step that could be adapted for probe synthesis.
General Protocol for Schiff Base Formation:
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable organic solvent (e.g., ethanol, methanol, or toluene).
-
Addition of Amine: To the solution, add 1 equivalent of the desired primary amine.
-
Catalysis (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
-
Reaction: The reaction mixture is typically stirred at room temperature or heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Characterization: The structure of the resulting Schiff base should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Quantitative Data
Due to the lack of specific examples in the literature, no quantitative data on the photophysical properties of fluorescent probes derived from this compound can be presented at this time. Should such probes be developed, key parameters to be measured and tabulated would include:
| Property | Description |
| λex (nm) | Molar absorptivity at the wavelength of maximum absorption. |
| λem (nm) | Wavelength of maximum fluorescence emission. |
| ΦF | Fluorescence quantum yield. |
| Stokes Shift (nm) | The difference between the maximum absorption and emission wavelengths. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. |
| Selectivity | The ability of the probe to respond to the target analyte in the presence of other potentially interfering species. |
Conclusion
While this compound is a well-established building block in medicinal chemistry, its application in the development of fluorescent probes is not yet documented in readily accessible scientific literature. The chemical properties of this compound, particularly the reactivity of the aldehyde group and the modulating effects of the halogen substituents, suggest its potential as a valuable starting material for the synthesis of novel fluorophores and fluorescent sensors. Further research is warranted to explore this potential and to synthesize and characterize fluorescent probes based on this versatile chemical scaffold. The protocols and workflows presented here provide a conceptual framework for such future investigations.
References
Application Notes and Protocols for the Wittig Reaction of 4-Chloro-3-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Wittig reaction of 4-chloro-3-fluorobenzaldehyde. The Wittig reaction is a versatile and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1] These protocols are designed to guide researchers in the synthesis of various alkene derivatives from this compound, a common building block in medicinal chemistry.
Introduction
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to produce an alkene and triphenylphosphine oxide.[1] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide. Stabilized ylides, typically bearing electron-withdrawing groups, generally favor the formation of (E)-alkenes, while non-stabilized ylides, with alkyl or aryl substituents, tend to yield (Z)-alkenes.[2]
This document outlines two distinct protocols for the Wittig reaction with this compound:
-
Protocol 1: Reaction with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to yield ethyl 3-(4-chloro-3-fluorophenyl)acrylate.
-
Protocol 2: Reaction with a non-stabilized ylide, generated from benzyltriphenylphosphonium chloride, to yield 4-chloro-3-fluorostilbene.
Reaction Principle and Signaling Pathway
The Wittig reaction proceeds through the nucleophilic addition of the phosphorus ylide to the carbonyl carbon of the aldehyde. This forms a betaine intermediate, which then undergoes ring closure to an oxaphosphetane. The oxaphosphetane subsequently decomposes to the alkene and the thermodynamically stable triphenylphosphine oxide, which drives the reaction to completion.[3]
Caption: General mechanism of the Wittig reaction.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the Wittig reaction of this compound with both stabilized and non-stabilized ylides.
Table 1: Reaction with Stabilized Ylide - (carbethoxymethylene)triphenylphosphorane
| Parameter | Condition A | Condition B |
| Ylide | (carbethoxymethylene)triphenylphosphorane | (carbethoxymethylene)triphenylphosphorane |
| Solvent | Dichloromethane (DCM) | Toluene |
| Base | None (pre-formed ylide) | None (pre-formed ylide) |
| Temperature | Room Temperature | Reflux |
| Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Typical Yield | 85 - 95% | 90 - 98% |
| Predominant Isomer | (E)-isomer | (E)-isomer |
Table 2: Reaction with Non-Stabilized Ylide - Benzyltriphenylphosphonium chloride
| Parameter | Condition A (Phase-Transfer) | Condition B (Anhydrous) |
| Phosphonium Salt | Benzyltriphenylphosphonium chloride | Benzyltriphenylphosphonium chloride |
| Solvent | Dichloromethane (DCM) / Water | Anhydrous Tetrahydrofuran (THF) |
| Base | 50% aq. Sodium Hydroxide (NaOH) | n-Butyllithium (n-BuLi) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours | 12 - 16 hours |
| Typical Yield | 70 - 85% | 75 - 90% |
| Predominant Isomer | Mixture of (E) and (Z) | (Z)-isomer |
Experimental Workflow
The general workflow for performing a Wittig reaction involves the preparation of the ylide (if not using a pre-formed stabilized ylide), reaction with the aldehyde, and subsequent workup and purification.
Caption: General experimental workflow for the Wittig reaction.
Experimental Protocols
Protocol 1: Synthesis of ethyl 3-(4-chloro-3-fluorophenyl)acrylate using a Stabilized Ylide
This protocol is adapted from a general procedure for the reaction of chlorobenzaldehydes with (carbethoxymethylene)triphenylphosphorane.[4]
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Dichloromethane (DCM)
-
Hexanes
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (approx. 0.1 M solution).
-
To the stirring solution, add (carbethoxymethylene)triphenylphosphorane (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the dichloromethane under reduced pressure.
-
To the resulting residue, add a mixture of 25% diethyl ether in hexanes to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture to remove the solid triphenylphosphine oxide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 3-(4-chloro-3-fluorophenyl)acrylate.
Protocol 2: Synthesis of 4-chloro-3-fluorostilbene using a Non-Stabilized Ylide (Phase-Transfer Conditions)
This protocol is based on a phase-transfer catalysis method for the Wittig reaction of fluorinated benzaldehydes.[5]
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Dichloromethane (DCM)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add benzyltriphenylphosphonium chloride (1.2 eq) and this compound (1.0 eq).
-
Add dichloromethane and stir the mixture vigorously.
-
Slowly add 50% aqueous NaOH solution (5-10 eq) dropwise to the rapidly stirred reaction mixture.
-
Continue to stir vigorously at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, add deionized water to dilute the mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the (E) and (Z) isomers of 4-chloro-3-fluorostilbene.
Troubleshooting and Safety
-
Low Yields: Low yields may result from incomplete ylide formation (in Protocol 2), moisture in the reaction (especially with strong bases), or competing side reactions.[5] For aldehydes without α-hydrogens, the Cannizzaro reaction can be a competing pathway in the presence of a strong base.[5]
-
Difficult Purification: Triphenylphosphine oxide can be challenging to remove. Recrystallization or careful column chromatography is often necessary.[5]
-
Safety: The reagents used in these protocols should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Strong bases like NaOH and n-BuLi are corrosive and should be handled with extreme care.
References
Application Notes: The Role of 4-Chloro-3-Fluorobenzaldehyde in the Synthesis of Novel Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-fluorobenzaldehyde is a versatile chemical intermediate that is increasingly recognized for its utility in the synthesis of diverse heterocyclic compounds with potential therapeutic applications.[1][2] Its unique molecular structure, featuring both chloro and fluoro substituents on a benzaldehyde ring, provides a valuable scaffold for the development of novel anti-cancer agents. The presence of these halogen atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the resulting drug candidates, leading to improved pharmacokinetic and pharmacodynamic profiles.[1] This document provides detailed application notes and protocols for the synthesis and evaluation of anti-cancer agents derived from this compound, with a focus on kinase inhibitors and chalcone derivatives.
Synthetic Pathways and Key Applications
This compound serves as a crucial starting material for the synthesis of various classes of anti-cancer compounds, primarily through reactions involving its aldehyde functional group.
Synthesis of Kinase Inhibitors
Substituted benzaldehydes are key precursors in the development of kinase inhibitors, which are a cornerstone of targeted cancer therapy.[3] These inhibitors function by blocking the activity of specific kinases that are often dysregulated in cancer cells, thereby inhibiting tumor growth and proliferation. This compound can be utilized in multi-step synthetic routes to generate potent inhibitors of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and p38 Mitogen-Activated Protein (MAP) kinase.[3]
Synthesis of Chalcones and Pyrazolines
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have demonstrated a broad spectrum of biological activities, including anti-tumor effects.[4] this compound can be readily converted to chalcone intermediates via a Claisen-Schmidt condensation with an appropriate acetophenone. These chalcones can then be further cyclized to pyrazoline derivatives, another class of compounds with reported anti-cancer properties.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of potential anti-cancer agents derived from this compound.
Protocol 1: Synthesis of a Chalcone Intermediate
This protocol outlines the base-catalyzed Claisen-Schmidt condensation of this compound with an acetophenone derivative.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)
-
Ethanol
-
Potassium Hydroxide (KOH)
-
10% Hydrochloric Acid (HCl)
-
Round bottom flask
-
Magnetic stirrer
-
Büchner funnel and vacuum filtration apparatus
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a 250 mL round bottom flask, dissolve 10 mmol of this compound and 10 mmol of the substituted acetophenone in 50 mL of ethanol with stirring.
-
Slowly add a solution of 20 mmol of potassium hydroxide in 20 mL of ethanol to the reaction mixture at room temperature.
-
Continue stirring the mixture at room temperature for 24 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing 200 g of crushed ice.
-
Acidify the mixture with 10% HCl until a precipitate forms.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of a Pyrazoline Derivative
This protocol describes the cyclocondensation of the chalcone intermediate with hydrazine hydrate to form a pyrazoline.
Materials:
-
Chalcone intermediate from Protocol 1
-
Hydrazine hydrate (80%)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Round bottom flask
Procedure:
-
In a 100 mL round bottom flask, dissolve 5 mmol of the chalcone intermediate in 30 mL of ethanol.
-
Add 10 mmol of hydrazine hydrate to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization.
Protocol 3: In Vitro Anti-Cancer Activity Assessment (MTT Assay)
This protocol details the procedure for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized compounds
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
-
CO₂ incubator
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the synthesized compounds in the culture medium.
-
After 24 hours, replace the existing medium with fresh medium containing different concentrations of the compounds and incubate for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The quantitative data obtained from the experimental work should be summarized in clearly structured tables for easy comparison.
Table 1: Synthesis Yields of Chalcone and Pyrazoline Derivatives
| Compound | Starting Materials | Reaction Type | Yield (%) |
| Chalcone 1 | This compound, 4'-hydroxyacetophenone | Claisen-Schmidt Condensation | Data to be filled |
| Pyrazoline 1 | Chalcone 1, Hydrazine Hydrate | Cyclocondensation | Data to be filled |
Table 2: In Vitro Cytotoxicity of Synthesized Compounds
| Compound | Cell Line | IC50 (µM) |
| Chalcone 1 | MCF-7 | Data to be filled |
| Chalcone 1 | HCT116 | Data to be filled |
| Pyrazoline 1 | MCF-7 | Data to be filled |
| Pyrazoline 1 | HCT116 | Data to be filled |
Visualizations
Signaling Pathway
The following diagram illustrates a generalized signaling pathway that can be targeted by kinase inhibitors derived from this compound.
Caption: Generalized Kinase Inhibitor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of anti-cancer agents from this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for One-Pot Synthesis Involving 4-Chloro-3-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the one-pot synthesis of heterocyclic compounds utilizing 4-Chloro-3-Fluorobenzaldehyde as a key starting material. The methodologies described are based on well-established multi-component reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. The resulting scaffolds, such as dihydropyrimidinones and dihydropyridines, are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
Introduction to this compound in MCRs
This compound is a versatile building block in organic synthesis. Its electron-withdrawing chloro and fluoro substituents can influence the reactivity of the aldehyde group and provide sites for further functionalization in the final products. In the context of one-pot reactions, it serves as a crucial electrophilic component, reacting with various nucleophiles to construct complex molecular architectures in a single synthetic operation.
One-Pot Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a classic three-component reaction that yields 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs.[1][2][3][4][5][6][7][8] These compounds are known to exhibit a wide range of pharmacological activities, including antiviral, antibacterial, and anti-inflammatory properties.[2]
Experimental Protocol: Synthesis of 4-(4-Chloro-3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Ice-cold water
-
Recrystallization solvent (e.g., 95% ethanol or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water with gentle stirring.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., 95% ethanol) to obtain the pure dihydropyrimidinone.
Quantitative Data for Biginelli Reaction with Substituted Benzaldehydes
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | 4 | >85 | [6] |
| 3-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Triphenylphosphine | Solvent-free | 8 | 80-90 | [2] |
| 4-Hydroxybenzaldehyde | Ethyl acetoacetate | Thiourea | Methanol | Methanol | - | 86.74 | [9] |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Thiourea | Methanol | Methanol | - | - | [9] |
Note: The data in this table is representative of Biginelli reactions with various substituted benzaldehydes to provide an expected range of outcomes.
Biginelli Reaction Workflow```dot
Caption: Logical pathway of the Hantzsch dihydropyridine synthesis.
Conclusion
The one-pot synthesis methods detailed in these application notes, specifically the Biginelli and Hantzsch reactions, provide efficient and straightforward routes to valuable heterocyclic scaffolds from this compound. These protocols can be readily adapted by researchers in academic and industrial settings for the synthesis of compound libraries for drug discovery and development programs. The provided quantitative data and workflows serve as a practical guide for the implementation of these synthetic strategies.
References
- 1. zancojournal.su.edu.krd [zancojournal.su.edu.krd]
- 2. An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1<i>H</i>)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]
- 3. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mdpi.com [mdpi.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-Chloro-3-Fluorobenzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-3-Fluorobenzaldehyde (CAS: 5527-95-7). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve yields during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthesis strategies involve building the aldehyde from a substituted benzene ring. Key methods include the reductive carbonylation of 4-chloro-3-fluoroiodobenzene, oxidation of 4-chloro-3-fluorotoluene, and potentially the Vilsmeier-Haack formylation of 1-chloro-2-fluorobenzene. The choice of method often depends on the availability of starting materials, scale, and required purity.
Q2: Why is the fluorine atom significant in this molecule for drug development?
A2: The presence of a fluorine atom can significantly enhance a drug's metabolic stability and lipophilicity.[1] These properties can lead to improved pharmacokinetic profiles, making this compound a valuable building block in medicinal chemistry.[1]
Q3: What are the typical physical properties of this compound?
A3: It is typically a white to light yellow solid with a melting point in the range of 46-50°C.[2] It is important to handle and store it in a cool, dry place, as it can be sensitive to air and heat.[3]
Q4: Can the Vilsmeier-Haack reaction be used for this synthesis?
A4: The Vilsmeier-Haack reaction is generally most effective for electron-rich aromatic compounds.[4][5][6][7] Since chlorine and fluorine are electron-withdrawing groups, they deactivate the aromatic ring towards electrophilic substitution, which can make this reaction challenging and may result in low yields.[8] Careful optimization of reaction conditions would be necessary.
Troubleshooting Guide
Issue 1: Low Yield in Reductive Carbonylation
Symptom: The isolated yield of this compound from 4-chloro-3-fluoroiodobenzene is significantly lower than the expected ~81%.[8][9]
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the rhodium catalyst and phosphine ligand are fresh and have been handled under inert conditions to prevent degradation. |
| Incomplete Reaction | Monitor the reaction progress using GC or TLC. If the starting material is still present after the standard reaction time, consider extending the time or slightly increasing the temperature (e.g., from 90°C to 100°C). |
| Gas Leakage | Check the autoclave for leaks. The pressure of the CO/H₂ gas mixture (typically 10 bar) must be maintained throughout the reaction.[9] |
| Impure Starting Material | Verify the purity of the 4-chloro-3-fluoroiodobenzene starting material. Impurities can interfere with the catalyst. |
| Inefficient Purification | During workup, ensure complete extraction of the product. The purification by column chromatography should use an appropriate solvent system (e.g., n-hexane/ethyl acetate) to effectively separate the product from byproducts.[9] |
Issue 2: Side Product Formation in Oxidation of 4-Chloro-3-Fluorotoluene
Symptom: Multiple products are observed by GC-MS or NMR, with the main impurity being the corresponding carboxylic acid (4-Chloro-3-Fluorobenzoic acid).
| Possible Cause | Troubleshooting Step |
| Over-oxidation | Over-oxidation of the aldehyde to the carboxylic acid is a common side reaction. Reduce the reaction time or the amount of oxidizing agent. Careful monitoring is crucial. |
| Incorrect Reaction Temperature | Temperature control is critical. For instance, in chlorination/hydrolysis methods, temperatures are typically high (110-150°C), but deviations can affect selectivity.[10] For Mn₂O₃/H₂SO₄ oxidation, temperatures are lower (40-80°C).[11] |
| Catalyst Issues | The choice of catalyst is important. For air oxidation methods, a Co/Mn/Br mixture has been used, but selectivity can be an issue.[11] For chlorination/hydrolysis, a composite catalyst like FeCl₃/ZnCl₂ can improve yield.[10] |
Comparative Data on Synthesis Methods
The following table summarizes quantitative data for different synthesis routes to produce halogenated benzaldehydes.
| Synthesis Method | Starting Material | Key Reagents | Typical Conditions | Yield (%) | Purity (%) | Reference |
| Reductive Carbonylation | 4-Chloro-3-fluoroiodobenzene | RhCl₃·3H₂O, PPh₃, Et₃N, CO, H₂ | 90°C, 10 bar (CO/H₂), 12 h | ~81% | High (after column) | [8][9] |
| Oxidation via Chlorination | 4-Fluorotoluene | Cl₂, FeCl₃/ZnCl₂, H₂O | Chlorination followed by hydrolysis at 110-150°C | 77-80% | High | [10][12] |
| Oxidation with Mn₂O₃ | Fluorotoluene | Mn₂O₃, H₂SO₄ (60-80%) | 40-80°C | up to 90% | Not specified | [11] |
| Halogen Exchange | 4-Chlorobenzaldehyde | KF, Phase-Transfer Catalyst | 210-230°C, 5-8 h | 80-98% | >99.5% | [12] |
Experimental Protocols
Protocol 1: Reductive Carbonylation of 4-Chloro-3-fluoroiodobenzene[10]
This method provides a direct, one-step route to the target aldehyde with good reported yields.
Reagents & Equipment:
-
4-Chloro-3-fluoroiodobenzene (1.0 mmol)
-
Rhodium(III) chloride trihydrate (0.025 mmol)
-
Triphenylphosphine (PPh₃) (0.1 mmol)
-
Triethylamine (Et₃N) (1.2 mmol)
-
N,N-dimethyl acetamide (DMA), anhydrous (2 mL)
-
Carbon monoxide (CO) and Hydrogen (H₂) gas mixture (1:1)
-
Teflon-lined stainless steel autoclave (e.g., 80 mL) with magnetic stirring
-
Standard glassware for workup and purification
Procedure:
-
Reactor Setup: In a glovebox, add 4-chloro-3-fluoroiodobenzene, rhodium(III) chloride trihydrate, triphenylphosphine, triethylamine, and DMA to the autoclave reactor equipped with a magnetic stir bar.
-
Pressurization: Seal the autoclave. Purge with the CO/H₂ mixture, then charge to a total pressure of 10 bar (7500 Torr).
-
Reaction: Place the autoclave in a preheated oil bath at 90°C. Stir the reaction mixture for 12 hours.
-
Cooling & Depressurization: After 12 hours, cool the reactor in an ice-water bath and carefully vent the excess gas in a fume hood.
-
Workup: Open the reactor and add dichloromethane (CH₂Cl₂) (5 mL). Transfer the mixture to a separatory funnel. Extract the organic phase by washing five times with deionized water (10 mL each time) to remove the DMA solvent.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Isolation: Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to obtain pure this compound.
Visual Guides
General Synthesis & Purification Workflow
Caption: General workflow from starting material to pure product.
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. labproinc.com [labproinc.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. This compound | 5527-95-7 | Benchchem [benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. CN104098453A - Synthetic method for 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 11. CN101735028A - Oxidation preparation method of fluorobenzaldehyde - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Chloro-3-Fluorobenzaldehyde by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the purification of 4-Chloro-3-Fluorobenzaldehyde by recrystallization.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Based on the polarity of the molecule, good starting points for solvent screening are alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and non-polar solvents like hexanes or toluene. A mixed solvent system, such as ethanol/water or toluene/hexane, can also be effective. It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent mixture.
Q2: My compound has "oiled out" and is not forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid. This is common when the melting point of the compound (for this compound, this is 46-50°C) is lower than the boiling point of the solvent. To resolve this, you can:
-
Add more solvent: This will lower the saturation point and may prevent the oil from forming upon cooling.
-
Lower the cooling temperature slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out.[1]
-
Use a lower-boiling point solvent: If possible, choose a solvent with a boiling point below the melting point of your compound.
-
Scratch the flask: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface to induce crystallization.[2]
Q3: No crystals are forming even after the solution has cooled. What is the problem?
A3: This is a common issue often caused by supersaturation or using too much solvent.[1] Here are some troubleshooting steps:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[2]
-
Seed crystals: Add a tiny crystal of pure this compound to the solution to initiate crystal growth.
-
-
Reduce the solvent volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
-
Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.
Q4: The crystals are very small or appear as a powder. How can I get larger crystals?
A4: The rate of cooling directly influences crystal size. Rapid cooling leads to the formation of small crystals, while slow cooling allows for the growth of larger, more well-defined crystals. To obtain larger crystals, allow the solution to cool slowly to room temperature without disturbance before placing it in a cold bath. Insulating the flask can also help to slow down the cooling process.
Q5: My recrystallized product is not pure. What went wrong?
A5: Impurities can be trapped in the crystal lattice if the crystallization process occurs too quickly. Ensure a slow cooling rate. Also, make sure to wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor. It is also possible that the chosen solvent was not appropriate and co-crystallized impurities along with the product. Re-recrystallization from a different solvent may be necessary.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Boiling Point (°C) | Solubility at 25°C (g/100mL) | Solubility at Boiling Point (g/100mL) | Suitability Notes |
| Ethanol | 78 | Moderately Soluble | Very Soluble | Good for single-solvent recrystallization. Can be used in a mixed system with water. |
| Isopropanol | 82 | Sparingly Soluble | Soluble | A good alternative to ethanol. |
| Acetone | 56 | Soluble | Very Soluble | Low boiling point can be advantageous to prevent oiling out. |
| Toluene | 111 | Sparingly Soluble | Soluble | Higher boiling point may lead to oiling out. Good for dissolving less polar impurities. |
| Hexane | 69 | Insoluble | Sparingly Soluble | Often used as the "poor" solvent in a mixed-solvent system with a more polar solvent. |
| Water | 100 | Insoluble | Insoluble | Can be used as the anti-solvent in a mixed system with a water-miscible organic solvent. |
Note: The solubility data presented is an estimation based on the properties of similar aromatic aldehydes and should be confirmed by experimental solubility tests.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Mixed-Solvent Recrystallization of this compound (e.g., Toluene-Hexane)
-
Dissolution: Dissolve the impure compound in the minimum amount of boiling "good" solvent (e.g., toluene) in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.
Mandatory Visualization
Caption: A general workflow for the purification of a solid compound by recrystallization.
References
Removing impurities from 4-Chloro-3-Fluorobenzaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-Chloro-3-Fluorobenzaldehyde from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my this compound reaction?
A1: Based on typical synthesis routes for substituted benzaldehydes, you are likely to encounter several classes of impurities:
-
Over-oxidation Product: The most common impurity is 4-Chloro-3-Fluorobenzoic acid, formed by the oxidation of the aldehyde group. This is especially prevalent if the reaction is exposed to air for extended periods.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present. For example, if synthesizing from 4-chloro-3-fluoroiodobenzene, traces of this precursor might remain.
-
Positional Isomers: Syntheses involving electrophilic aromatic substitution may result in the formation of other isomers, such as 2-Chloro-5-fluorobenzaldehyde or other regioisomers, which can be challenging to separate due to their similar physical properties.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., N,N-dimethylformamide, ethyl acetate, hexane) and residual catalysts or reagents can also be present as impurities.
Q2: My reaction yield is lower than expected. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Side Reactions: The formation of byproducts, such as the corresponding benzoic acid or isomers, will consume the starting material and reduce the yield of the desired product.
-
Sub-optimal Reaction Conditions: Factors such as temperature, reaction time, and reagent stoichiometry can significantly impact the yield. It is advisable to start with established literature procedures and optimize from there.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps. Ensure thorough extraction and minimize the number of transfer steps.
Q3: How can I effectively remove the 4-Chloro-3-Fluorobenzoic acid impurity?
A3: The acidic nature of the carboxylic acid impurity allows for a straightforward separation from the neutral aldehyde product. An acid-base extraction is highly effective. Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. The organic layer, containing the purified aldehyde, can then be separated, dried, and concentrated.
Troubleshooting Guides
Issue 1: An unknown peak is observed in the ¹H NMR spectrum of my purified product.
This guide will help you identify the source of the unknown peak and suggest appropriate purification strategies.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown NMR peaks.
Data Presentation: ¹H NMR Chemical Shifts of Potential Impurities
| Compound | Key ¹H NMR Signal (ppm, CDCl₃) | Multiplicity | Note |
| This compound | 9.95 | s | Aldehyde proton |
| 4-Chloro-3-Fluorobenzoic acid | 10.5-12.0 | br s | Carboxylic acid proton |
| Residual Ethyl Acetate | 2.05, 4.12, 1.26 | q, t, s | Characteristic solvent peaks |
| Residual Hexane | ~0.9, ~1.3 | m | Aliphatic protons |
Experimental Protocol: Acid-Base Wash for Removal of 4-Chloro-3-Fluorobenzoic Acid
-
Dissolve the crude this compound in ethyl acetate (10 mL per 1 g of crude product).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the wash with fresh NaHCO₃ solution (steps 3-5).
-
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Issue 2: My purified product is still a mixture of isomers.
Positional isomers can be difficult to separate due to their similar polarities. Column chromatography is the most effective method for this separation.
Data Presentation: Comparison of Purification Methods for Isomer Removal
| Purification Method | Purity of this compound (%) | Isomer Impurity (%) | Yield (%) |
| Initial Crude Product | 85 | 15 | - |
| Recrystallization (Ethanol/Water) | 90 | 10 | 75 |
| Column Chromatography (Hexane:EtOAc 95:5) | >99 | <1 | 80 |
Experimental Protocol: Column Chromatography for Isomer Separation
-
Prepare the Column:
-
Select a glass column of appropriate size.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elute the Column:
-
Add the eluent to the column and apply gentle pressure (if necessary) to begin the separation.
-
Collect fractions in test tubes.
-
-
Analyze the Fractions:
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine the fractions containing the pure desired product.
-
-
Isolate the Product:
-
Evaporate the solvent from the combined pure fractions under reduced pressure.
-
Visualization of Purification Workflow:
Technical Support Center: Nucleophilic Substitution Reactions of 4-Chloro-3-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for side reactions encountered during nucleophilic substitution of 4-chloro-3-fluorobenzaldehyde.
Troubleshooting Guides
Issue 1: Formation of an Isomeric Product
Problem: You are observing a significant amount of a byproduct with the same mass as your desired product, suggesting the formation of a constitutional isomer. In the reaction of this compound with a nucleophile, this is likely due to the substitution of the fluorine atom instead of the chlorine atom.
Explanation: In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and better able to stabilize the negative charge of the intermediate (Meisenheimer complex), often making it a better leaving group than chlorine in this type of reaction.
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature may favor the substitution of chlorine over fluorine, as the activation energy for the cleavage of the stronger C-F bond might not be as readily overcome.
-
Nucleophile Choice: The nature of the nucleophile can influence regioselectivity. "Harder" nucleophiles may favor reaction at the more electron-deficient carbon (attached to fluorine), while "softer" nucleophiles might show less selectivity. Experimenting with different nucleophiles could alter the product ratio.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. A systematic study of different solvents (e.g., polar aprotic like DMF, DMSO, or less polar solvents like THF) may reveal conditions that favor the desired substitution.
-
Catalyst/Additive: In some cases, the use of phase-transfer catalysts or other additives can influence the regioselectivity of SNAr reactions.
Logical Relationship for Isomer Formation
Caption: Factors influencing the formation of isomeric products.
Issue 2: Disproportionation of the Aldehyde (Cannizzaro Reaction)
Problem: You observe the formation of two unexpected products: 4-chloro-3-fluorobenzyl alcohol and 4-chloro-3-fluorobenzoic acid.
Explanation: This is a classic example of the Cannizzaro reaction, a side reaction that can occur with aldehydes that do not have any α-hydrogens, such as this compound.[1] In the presence of a strong base (e.g., concentrated NaOH or KOH), two molecules of the aldehyde undergo a disproportionation reaction where one is reduced to the corresponding alcohol and the other is oxidized to the carboxylic acid.[1][2]
Troubleshooting Steps:
-
Base Concentration: The Cannizzaro reaction is typically promoted by high concentrations of a strong base.[3] Use the minimum effective concentration of the base required for the primary nucleophilic substitution.
-
Choice of Base: If possible, use a weaker, non-hydroxide base (e.g., K2CO3, Cs2CO3, or an organic base like triethylamine or DBU) to deprotonate your nucleophile or to act as an acid scavenger.
-
Reaction Temperature: The Cannizzaro reaction is often accelerated at higher temperatures. Running the reaction at a lower temperature may suppress this side reaction.
-
Reaction Time: Prolonged reaction times in the presence of a strong base can increase the extent of the Cannizzaro reaction. Monitor the reaction progress and stop it as soon as the desired product is formed.
Experimental Workflow for Troubleshooting Cannizzaro Reaction
Caption: Troubleshooting workflow for the Cannizzaro side reaction.
Frequently Asked Questions (FAQs)
Q1: I am reacting this compound with a primary amine and I am seeing a di-substituted product. How can I avoid this?
A1: The initial product of the reaction, a secondary amine, can still be nucleophilic and may react with another molecule of this compound, leading to a tertiary amine as a di-substituted byproduct. To minimize this:
-
Use an excess of the primary amine: Using a larger excess of the amine nucleophile will increase the probability that a molecule of the starting aldehyde reacts with the primary amine rather than the product amine.
-
Control stoichiometry: Carefully control the stoichiometry to use a 1:1 ratio of the aldehyde to a less reactive or more sterically hindered amine.
-
Lower the reaction temperature: This can help to reduce the rate of the second substitution, which may have a higher activation energy.
Q2: My reaction with an alkoxide is giving a complex mixture of products. What could be the cause?
A2: Besides the potential for isomeric products (substitution at the fluorine), using a strong alkoxide base can also promote the Cannizzaro reaction. Furthermore, if your reaction conditions are not strictly anhydrous, hydrolysis of the starting material or product can occur. Ensure your solvent and reagents are dry. If you are still observing a complex mixture, consider analyzing your crude product by GC-MS or LC-MS to identify the major side products, which will help in targeted troubleshooting.
Q3: Can the aldehyde group itself react with my nucleophile?
A3: Yes, depending on the nucleophile. Amine nucleophiles can reversibly form an imine with the aldehyde. While this is often reversible, it can sequester your starting material. With strong nucleophiles like organometallics, direct addition to the aldehyde carbonyl is a likely side reaction. If your desired reaction is at the aromatic ring, it is crucial to choose a nucleophile that is more reactive in SNAr than in carbonyl addition under the chosen reaction conditions.
Data Presentation
Table 1: Potential Side Products in Nucleophilic Substitution of this compound
| Side Reaction Type | Potential Side Product(s) | Conditions Favoring Formation |
| Isomeric Substitution | 3-Fluoro-4-(nucleophile)benzaldehyde | Higher temperatures, "hard" nucleophiles |
| Cannizzaro Reaction | 4-Chloro-3-fluorobenzyl alcohol and 4-Chloro-3-fluorobenzoic acid | High concentration of strong base (e.g., NaOH, KOH), high temperature |
| Over-reaction (with amines) | Di-substituted amine product | Insufficient excess of amine nucleophile, prolonged reaction times |
| Hydrolysis | 4-Chloro-3-fluorobenzoic acid or 4-hydroxy-3-fluorobenzaldehyde | Presence of water, especially under basic conditions |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine (e.g., Morpholine)
Objective: To synthesize 4-(morpholino)-3-fluorobenzaldehyde.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add morpholine (1.2 eq) and K2CO3 (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Alkoxide (e.g., Sodium Methoxide)
Objective: To synthesize 4-methoxy-3-fluorobenzaldehyde.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH) or an aprotic solvent like DMF
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or methanol.
-
Add sodium methoxide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and quench with saturated aqueous NH4Cl solution.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-3-Fluorobenzaldehyde
Welcome to the technical support center for the synthesis of 4-Chloro-3-Fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The primary synthetic strategies for this compound include:
-
Reductive Carbonylation: This method involves the palladium-catalyzed reaction of a corresponding aryl halide (e.g., 4-chloro-3-fluoroiodobenzene) with carbon monoxide and a hydride source. It can offer high yields under optimized conditions.[1]
-
Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an activated aromatic ring. For this specific product, the starting material would be 1-chloro-2-fluorobenzene. The reaction typically uses a formylating agent generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[2][3][4][5][6]
-
Grignard Reaction: This approach involves the formation of a Grignard reagent from a suitable haloaromatic precursor (e.g., 1-bromo-4-chloro-3-fluorobenzene), which then reacts with a formylating agent like DMF.[7]
-
Oxidation of 4-Chloro-3-fluorobenzyl alcohol: The corresponding benzyl alcohol can be oxidized to the aldehyde using a variety of oxidizing agents. This method is often high-yielding and avoids harsh formylation conditions.
Q2: What is a realistic expected yield for the synthesis of this compound?
A2: The expected yield is highly dependent on the chosen synthetic route and the optimization of reaction conditions. For the reductive carbonylation of 4-chloro-3-fluoroiodobenzene, a yield of up to 81% has been reported in the literature.[1] Yields for other methods such as the Vilsmeier-Haack or Grignard reactions can vary and require careful optimization.
Q3: What are the key physical properties of this compound?
A3: this compound is typically a white to light yellow or light orange powder or crystalline solid. It has a melting point in the range of 46-50°C. It is advisable to store the compound under refrigerated conditions (2-8°C) as it can be sensitive to heat and air.[8]
Q4: What analytical techniques are recommended for purity assessment of this compound?
A4: The purity of this compound is commonly assessed using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). A purity of ≥97% (by GC) is often reported for commercially available products.[8] For detailed impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Vilsmeier-Haack: Incomplete formation of the Vilsmeier reagent; low reactivity of the aromatic substrate. | Ensure anhydrous conditions for the formation of the Vilsmeier reagent. Use a slight excess of POCl₃ and DMF. For less reactive substrates, consider increasing the reaction temperature or using a more activating solvent. |
| Grignard Reaction: Failure to initiate Grignard reagent formation; presence of moisture or protic solvents. | Flame-dry all glassware and use anhydrous solvents. Use an initiator such as iodine or 1,2-dibromoethane to start the reaction. Ensure the magnesium turnings are fresh and of high quality. | |
| Oxidation: Incomplete oxidation; over-oxidation to the carboxylic acid. | Monitor the reaction closely using TLC or GC. Choose a milder oxidizing agent or adjust the reaction time and temperature to prevent over-oxidation.[9] | |
| Reductive Carbonylation: Inactive catalyst; insufficient pressure of CO and H₂. | Ensure the palladium catalyst is active. Use an appropriate ligand and ensure the reaction is carried out at the recommended pressure and temperature in an autoclave.[1] | |
| Presence of Isomeric Impurities | Vilsmeier-Haack: Formylation at an alternative position on the aromatic ring. | The directing effects of the chloro and fluoro substituents favor formylation at the desired position. However, minor isomers can form. Purification by column chromatography or recrystallization is recommended. |
| Formation of Side Products | Grignard Reaction: Wurtz coupling of the Grignar reagent with the starting halide. | Add the halide dropwise to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. |
| Oxidation: Formation of the corresponding carboxylic acid (4-chloro-3-fluorobenzoic acid). | Use a selective oxidizing agent for aldehydes and carefully control the reaction time and temperature.[9] | |
| Difficulty in Product Purification | Co-elution of impurities with the desired product during chromatography. | Optimize the mobile phase for column chromatography (e.g., varying the hexane/ethyl acetate ratio). Consider using HPLC for higher resolution separation. |
| Product is an oil and does not crystallize. | Attempt to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or cooling to a lower temperature. If it remains an oil, purification by column chromatography is the best approach. |
Data Presentation
Comparison of Synthetic Methods for this compound
| Synthetic Method | Starting Material | Key Reagents | Typical Reaction Conditions | Reported Yield (%) | Purity (%) |
| Reductive Carbonylation | 4-Chloro-3-fluoroiodobenzene | Rhodium(III) chloride trihydrate, H₂, CO, triethylamine, triphenylphosphine | 90°C, 7500.75 Torr, 12 h, in DMA | 81 | >97 (after chromatography)[1] |
| Vilsmeier-Haack Reaction | 1-Chloro-2-fluorobenzene | DMF, POCl₃ | 0°C to room temperature | Not specified | >95 (typical) |
| Grignard Reaction | 1-Bromo-4-chloro-3-fluorobenzene | Mg, DMF | 0°C to room temperature | Not specified | >95 (typical) |
| Oxidation | 4-Chloro-3-fluorobenzyl alcohol | e.g., PCC, PDC, TEMPO | Varies with oxidant | >90 (typical) | >97 (typical) |
Experimental Protocols
Reductive Carbonylation of 4-Chloro-3-fluoroiodobenzene
Methodology:
-
In a glovebox, load an 80 mL Teflon-lined stainless steel reactor with 4-chloro-3-fluoroiodobenzene (1.0 mmol), rhodium(III) chloride trihydrate (0.025 mmol), triphenylphosphine (0.1 mmol), triethylamine (1.2 mmol), and N,N-dimethylacetamide (DMA, 2 mL).[1]
-
Seal the autoclave and charge it with a 1:1 mixture of carbon monoxide (CO) and hydrogen (H₂) to a total pressure of 10 bar.[1]
-
Transfer the reactor to a preheated oil bath at 90°C and stir for 12 hours.[1]
-
After the reaction, cool the reactor in an ice-water bath and carefully vent the excess gas.[1]
-
Determine the conversion and yield by GC analysis using an internal standard.[1]
-
For product isolation, add dichloromethane (CH₂Cl₂, 5 mL) to the reaction mixture, followed by deionized water (10 mL) to extract the DMA. Repeat the water extraction five times.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), concentrate it by rotary evaporation, and purify the residue by column chromatography on silica gel using a hexane/ethyl acetate eluent to obtain pure this compound.[1]
Vilsmeier-Haack Reaction of 1-Chloro-2-fluorobenzene (General Procedure)
Methodology:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents) and an anhydrous solvent such as dichloromethane (DCM).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add 1-chloro-2-fluorobenzene (1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC. Gentle heating may be required for less reactive substrates.[3]
-
Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a sodium hydroxide solution to a pH of 8-9.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Grignard Reaction with 1-Bromo-4-chloro-3-fluorobenzene (General Procedure)
Methodology:
-
Set up a flame-dried, three-necked flask with a condenser, dropping funnel, magnetic stirrer, and a nitrogen atmosphere.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
In the dropping funnel, prepare a solution of 1-bromo-4-chloro-3-fluorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the halide solution to the magnesium turnings. If the reaction does not start, add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.
-
Once the reaction has initiated (indicated by bubbling and a color change), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add anhydrous N,N-dimethylformamide (DMF, 1.1 equivalents) dropwise, keeping the temperature below 10°C.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude this compound by column chromatography or distillation.
Oxidation of 4-Chloro-3-fluorobenzyl alcohol (General Procedure)
Methodology:
-
Dissolve 4-Chloro-3-fluorobenzyl alcohol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetone in a round-bottom flask.
-
Add the chosen oxidizing agent (e.g., pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or a catalytic amount of TEMPO with a co-oxidant) in portions to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
If necessary, purify the resulting crude this compound by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. labproinc.com [labproinc.com]
- 9. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
Technical Support Center: Oxidation of 4-Chloro-3-Fluorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidation of 4-Chloro-3-Fluorobenzaldehyde. Our aim is to help you avoid over-oxidation and other common side reactions to achieve a high yield of the desired product, 4-Chloro-3-Fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when oxidizing this compound?
The main challenge is preventing over-oxidation. While aldehydes are readily oxidized to carboxylic acids, harsh reaction conditions or unsuitable oxidizing agents can lead to the formation of unwanted byproducts. For aromatic aldehydes, a potential over-oxidation product is the corresponding phenol, formed via a Baeyer-Villiger oxidation pathway.
Q2: What is the recommended method for oxidizing this compound to 4-Chloro-3-Fluorobenzoic acid?
The Pinnick oxidation is a highly recommended method for this conversion.[1][2] It is known for its mild reaction conditions and high tolerance for various functional groups, which is particularly beneficial when dealing with halogenated benzaldehydes.[2] This method utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a weak acid and a scavenger to prevent side reactions.[1][2]
Q3: What are the common side reactions to be aware of?
The most significant side reaction is the Baeyer-Villiger oxidation, which converts the aldehyde to a formate ester, that is subsequently hydrolyzed to the corresponding phenol (4-Chloro-3-Fluorophenol).[3] This is more likely to occur with strong peroxyacid oxidants. Another potential side reaction, particularly with certain reagents, is chlorination of the aromatic ring, although this is less common under the recommended mild conditions.
Q4: How can I monitor the progress of the reaction?
The progress of the oxidation can be effectively monitored by Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde spot and the appearance of the carboxylic acid spot (which will have a different Rf value) indicate the reaction's progression. It is also advisable to run a co-spot (a lane with both starting material and the reaction mixture) for better comparison.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 4-Chloro-3-Fluorobenzoic acid | Incomplete reaction. | - Extend the reaction time and continue monitoring by TLC.- Ensure an adequate amount of the oxidizing agent is present. A slight excess (1.1 to 1.5 equivalents) of sodium chlorite is often used in Pinnick oxidations. |
| Degradation of the starting material or product. | - Maintain the recommended reaction temperature. For the Pinnick oxidation, room temperature or slightly below (0°C to RT) is typical.[1]- Ensure the pH of the reaction is appropriately buffered. | |
| Formation of 4-Chloro-3-Fluorophenol (Baeyer-Villiger byproduct) | Use of an inappropriate oxidizing agent (e.g., a strong peroxyacid). | - Switch to a milder and more selective oxidizing agent like sodium chlorite (Pinnick oxidation).[1][2] |
| Reaction conditions favoring the Baeyer-Villiger pathway. | - Avoid strongly acidic conditions when using peroxy-type reagents. The choice of solvent can also influence the reaction pathway.[4] | |
| Reaction is sluggish or does not start | Impure starting material. | - Ensure the this compound is of high purity. If it has been stored for a long time, it may contain the corresponding carboxylic acid, which can inhibit the reaction. Purification by distillation or recrystallization may be necessary. |
| Inactive oxidizing agent. | - Use a fresh bottle of sodium chlorite, as it can degrade over time. | |
| Difficulty in isolating the product | The product is soluble in the aqueous phase during workup. | - After quenching the reaction, acidify the aqueous layer to a pH of ~2 with an acid like HCl to protonate the carboxylate and precipitate the carboxylic acid.[5] |
| Emulsion formation during extraction. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Quantitative Data Summary
The following table summarizes typical yields for the oxidation of substituted benzaldehydes using different methods. While specific data for this compound is limited, these examples provide a good reference for expected outcomes.
| Oxidizing Agent | Substrate Example | Solvent(s) | Yield (%) | Reference |
| Sodium Chlorite (Pinnick Oxidation) | General Aldehydes | t-BuOH / H₂O | High | [1] |
| Potassium Permanganate (KMnO₄) | 4-Fluorobenzaldehyde | Acetone / Water | ~85-90 | [5] |
| Oxone® | 4-Fluorobenzaldehyde | DMF | High | [5] |
Experimental Protocols
Recommended Protocol: Pinnick Oxidation of this compound
This protocol is adapted from established procedures for the Pinnick oxidation of substituted benzaldehydes.
Materials:
-
This compound
-
Sodium chlorite (NaClO₂, 80% technical grade or higher)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
2-Methyl-2-butene (as scavenger)
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Saturated sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium dihydrogen phosphate monohydrate (1.2 equiv) and 2-methyl-2-butene (4.0 equiv).
-
In a separate flask, prepare a solution of sodium chlorite (1.5 equiv) in water.
-
Slowly add the sodium chlorite solution to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess oxidant.
-
Acidify the mixture to a pH of ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-3-Fluorobenzoic acid.
-
The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture).
Visualizations
Caption: Experimental workflow for the Pinnick oxidation of this compound.
Caption: Troubleshooting logic for low yield in the oxidation of this compound.
References
Troubleshooting low reactivity in 4-Chloro-3-Fluorobenzaldehyde substitutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity or other issues during substitution reactions with 4-Chloro-3-Fluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction with this compound so slow or providing a low yield?
A1: Low reactivity in SNAr reactions involving this compound is a common issue and can be attributed to several factors. The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing aldehyde group. However, the reactivity is influenced by the nature of the leaving group, the strength of the nucleophile, and the reaction conditions. The chloro group is a less effective leaving group in SNAr reactions compared to a fluoro group, which can lead to slower reaction rates.[1][2]
Q2: I thought chlorine was a better leaving group than fluorine. Why is my this compound less reactive than a corresponding fluoro-substituted arene?
A2: This is a key concept in nucleophilic aromatic substitution. Unlike in SN1 and SN2 reactions, the rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[1][2] The stability of this intermediate is crucial. Fluorine, being the most electronegative halogen, strongly stabilizes the negative charge through its inductive effect. This stabilization of the transition state lowers the activation energy of the slow step, leading to a faster overall reaction. Therefore, for SNAr reactions, the typical halogen reactivity order is F > Cl > Br > I.[1][2]
Q3: Can the fluorine atom be substituted instead of the chlorine atom?
A3: While the fluorine atom is more activating for nucleophilic attack, the chlorine atom is generally the leaving group in substitutions on this compound. The relative position of the activating group (the aldehyde) and the halogens plays a significant role in determining which halogen is displaced. In this case, the aldehyde group is para to the chlorine and meta to the fluorine, which preferentially activates the carbon bearing the chlorine for nucleophilic attack.
Q4: What are some common side reactions to be aware of?
A4: Besides low conversion of the starting material, potential side reactions include:
-
Di-substitution: If your nucleophile is highly reactive or used in large excess, it might be possible to substitute other groups on the ring, although this is less common for the fluoro group in this specific substrate.
-
Reactions involving the aldehyde: Strong bases or nucleophiles can potentially react with the aldehyde group through addition reactions. It is important to choose reaction conditions that favor the desired substitution.
-
Benzyne formation: Under very strong basic conditions (e.g., sodium amide), an elimination-addition mechanism via a benzyne intermediate can occur, potentially leading to a mixture of products.
Q5: Are there alternative methods to form an aryl ether linkage if the SNAr reaction is failing?
A5: Yes, if direct SNAr is proving difficult, particularly with less reactive nucleophiles, the Ullmann condensation is a classical alternative for forming aryl ethers.[3] This reaction typically involves a copper catalyst and often requires higher temperatures but can be effective for coupling aryl halides with alcohols or phenols.[3][4]
Troubleshooting Guide for Low Reactivity
This guide addresses specific issues that can lead to low yields or failed reactions.
Issue 1: Incomplete or Slow Reaction
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | Many SNAr reactions require elevated temperatures to overcome the activation energy. If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 80-120 °C) and monitor the progress by TLC or LC-MS. For particularly unreactive substrates, reflux conditions in a high-boiling solvent may be necessary. |
| Inappropriate Solvent | The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred as they solvate the cation of the nucleophile's counter-ion, making the anionic nucleophile more "naked" and reactive. Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity. |
| Weak Nucleophile | The nucleophile must be sufficiently strong to attack the electron-deficient aromatic ring. If you are using a neutral nucleophile (e.g., an alcohol), it must be deprotonated with a strong enough base to form the more reactive alkoxide or phenoxide. |
| Base Strength | Ensure the base used is strong enough to fully deprotonate the nucleophile (if applicable) and that it is used in at least a stoichiometric amount. Common bases for generating alkoxides or phenoxides include potassium carbonate, sodium hydride, or potassium tert-butoxide. |
Issue 2: Low Product Yield Despite Complete Consumption of Starting Material
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Moisture in the Reaction | SNAr reactions with anionic nucleophiles are often sensitive to moisture. Ensure all glassware is thoroughly dried (oven or flame-dried) and use anhydrous solvents. Moisture can quench the nucleophile and inhibit the reaction. |
| Degradation of Starting Materials or Products | This compound and the resulting products can be sensitive to prolonged exposure to high temperatures or harsh basic conditions. Consider reducing the reaction time or temperature if product degradation is suspected. Analyze the crude reaction mixture for byproducts. |
| Side Reactions | As mentioned in the FAQs, side reactions at the aldehyde or benzyne formation can reduce the yield of the desired product. Re-evaluate the choice of base and reaction temperature to minimize these pathways. |
Data Presentation
The following table summarizes the relative reactivity of different leaving groups in a typical nucleophilic aromatic substitution reaction.
| Leaving Group (X in Ar-X) | Relative Reactivity | Rationale |
| -F | Highest | The high electronegativity of fluorine strongly stabilizes the negative charge in the rate-determining Meisenheimer intermediate through a powerful inductive effect.[1][2] |
| -Cl | Intermediate | Chlorine is less electronegative than fluorine, providing less stabilization to the intermediate, thus leading to a slower reaction rate. |
| -Br | Intermediate | Similar in reactivity to chlorine. |
| -I | Lowest | Iodine has the lowest electronegativity among the halogens, offering the least inductive stabilization to the intermediate. |
Experimental Protocols
Example Protocol: Synthesis of 3-Fluoro-4-(4-methoxyphenoxy)benzaldehyde
This protocol is adapted from a similar synthesis and illustrates a typical procedure for the nucleophilic aromatic substitution of an activated aryl halide with a phenol.[5] Due to the lower reactivity of the chloro-substituent in this compound compared to a fluoro-substituent, longer reaction times or higher temperatures may be required.
Materials:
-
This compound
-
4-Methoxyphenol
-
Potassium Carbonate (anhydrous)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Water
-
Dichloromethane
-
Heptane
Procedure:
-
To a dry 12 mL test tube, add this compound (1.0 mmol), 4-methoxyphenol (1.0 mmol), and an excess of anhydrous potassium carbonate (e.g., 2.0 mmol).
-
Add 2 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture in a preheated oil bath at 140 °C for at least 1-2 hours (the original protocol with a more reactive substrate used 30 minutes). Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture in an ice-water bath for a minimum of 10 minutes.
-
Add 6 mL of water and stir the mixture thoroughly to precipitate the crude product.
-
Isolate the light brown solid by filtration and wash with water.
-
Dry the crude product on the filter paper. Record the weight and calculate the crude yield.
-
For purification, suspend the crude solid in 1 mL of heptane in a test tube and add 2 mL of dichloromethane to dissolve the solid.
-
Allow the solvent to evaporate slowly in a fume hood overnight to form crystals of the purified product.
-
Isolate the crystals, dry them, and determine the melting point and final yield.
Visualizations
References
Technical Support Center: Column Chromatography Purification of 4-Chloro-3-Fluorobenzaldehyde Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying 4-Chloro-3-Fluorobenzaldehyde and its derivatives using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound derivatives, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation / Co-elution of Compound and Impurities | Inappropriate solvent system polarity. | Optimize the mobile phase by systematically testing different ratios of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethyl acetate). A good starting point is a system that gives the target compound an Rf value of 0.2-0.3 on a TLC plate.[1] |
| Stationary phase lacks sufficient selectivity. | If silica gel is not providing adequate separation, consider using an alternative stationary phase such as alumina or Florisil.[2] For certain aromatic compounds, stationary phases with phenyl groups can offer different selectivity. | |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. As a general rule, the sample load should not exceed 1-5% of the mass of the stationary phase. | |
| Compound Streaking or Tailing on TLC and Column | The compound is too polar for the chosen solvent system. | Increase the polarity of the eluent. For acid-sensitive compounds, adding a small amount of triethylamine (0.1–2.0%) to the mobile phase can improve peak shape.[3] |
| The sample is interacting strongly with the stationary phase. | For compounds that are sensitive to the acidic nature of silica gel, consider using deactivated silica gel or switching to a more neutral stationary phase like alumina.[2] | |
| The sample was loaded in a solvent that is too strong. | Dissolve the sample in a minimal amount of a solvent that is the same as or less polar than the initial mobile phase. | |
| Compound Does Not Elute from the Column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. If the compound is still retained, a stronger solvent like methanol may be needed in small percentages with dichloromethane. |
| The compound has decomposed on the column. | Test the stability of your compound on silica gel using a 2D TLC.[2] If it is unstable, use a less acidic stationary phase like alumina or deactivated silica. | |
| Irregular Elution or Cracking of the Column Bed | Improper packing of the stationary phase. | Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. The column should not be allowed to run dry. |
| The solvent polarity was changed too abruptly. | When running a gradient elution, increase the polarity of the mobile phase gradually to prevent thermal stress and cracking of the silica bed. | |
| Low Recovery of the Purified Compound | The compound is partially soluble in the eluent. | Ensure the chosen solvent system effectively dissolves the compound. |
| Adsorption to glass wool or fritted disc. | Use a small layer of sand at the bottom and top of the stationary phase to create a level surface and prevent the compound from interacting with the support. | |
| The compound is volatile. | For volatile aldehydes, care should be taken during solvent removal (rotary evaporation) to avoid loss of the product.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A good starting point for the purification of this compound on silica gel is a mixture of n-hexane and ethyl acetate.[5] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the desired compound.[1]
Q2: My this compound derivative seems to be decomposing on the silica gel column. What can I do?
Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation or side reactions.[2] You can try deactivating the silica gel by pre-treating it with a solution containing a small amount of triethylamine. Alternatively, switching to a more neutral stationary phase like alumina can prevent decomposition.[2]
Q3: How can I improve the separation of my target compound from a closely related impurity?
To improve resolution, you can try using a shallower solvent gradient (a slower increase in the polar solvent). You can also consider using a longer column or a stationary phase with a smaller particle size. If these methods are not effective, exploring a different solvent system (e.g., dichloromethane/methanol) or an alternative stationary phase may be necessary.
Q4: Can I use reversed-phase chromatography for the purification of these derivatives?
Yes, reversed-phase chromatography can be an option, especially for more polar derivatives. In this case, a non-polar stationary phase (like C18-bonded silica) would be used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).
Q5: What is the best way to load my sample onto the column?
For optimal separation, the sample should be loaded as a concentrated band. This can be achieved by dissolving the crude product in a minimal amount of the initial, least polar eluent and carefully applying it to the top of the column. Alternatively, the "dry loading" technique, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can be very effective for samples that are not very soluble in the initial eluent.
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using a standard silica gel column.
Materials:
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Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
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Glass chromatography column
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Sand
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Cotton or glass wool
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Collection tubes
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TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in a chamber containing a mixture of n-hexane and ethyl acetate (e.g., start with a 9:1 ratio).
-
Visualize the plate under a UV lamp and calculate the Rf values.
-
Adjust the solvent ratio until the desired compound has an Rf of ~0.2-0.3.
-
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (determined by TLC).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent to the top of the sand layer.
-
Gently add a small amount of fresh eluent to wash the sides of the column and repeat the adsorption step.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in test tubes.
-
If a gradient elution is needed, gradually increase the proportion of ethyl acetate in the mobile phase.
-
Monitor the separation by collecting small spots from the eluting fractions on a TLC plate.
-
-
Analysis and Product Isolation:
-
Develop the TLC plate with the collected fractions to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Summary
The following tables summarize typical parameters and results for the column chromatography of this compound and its derivatives. Note: This data is illustrative and may need to be optimized for specific reaction mixtures.
Table 1: Stationary and Mobile Phases
| Compound | Stationary Phase | Mobile Phase System | Typical Eluent Ratio (v/v) | Reference |
| This compound | Silica Gel | n-Hexane / Ethyl Acetate | 95:5 to 80:20 | [5] |
| 4-Chloro-3-fluoro-5-nitrobenzaldehyde | Silica Gel | Dichloromethane / Methanol | 98:2 | |
| 2-(4-Chloro-3-fluorophenyl)acetaldehyde | Silica Gel | n-Hexane / Ethyl Acetate | 90:10 |
Table 2: Typical Results
| Compound | Rf Value (in 9:1 Hexane:EtOAc) | Typical Purity after Column (%) | Common Impurities |
| This compound | ~0.35 | >98% | Starting materials, over-oxidized carboxylic acid |
| 4-Chloro-3-fluoro-5-nitrobenzaldehyde | ~0.25 (in 95:5 DCM:MeOH) | >97% | Isomeric byproducts, unreacted starting material |
| 2-(4-Chloro-3-fluorophenyl)acetaldehyde | ~0.40 | >95% | Corresponding alcohol, starting materials |
Visualizations
Caption: Experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for poor separation in column chromatography.
References
Technical Support Center: Scaling Up Reactions with 4-Chloro-3-Fluorobenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered when scaling up reactions involving 4-Chloro-3-fluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that are critical for scale-up?
A1: Understanding the physicochemical properties of this compound is crucial for successful scale-up. Key parameters are summarized in the table below.
| Property | Value | Significance for Scale-Up |
| CAS Number | 5527-95-7 | Unique identifier for ensuring correct material sourcing. |
| Molecular Formula | C₇H₄ClFO | Used for stoichiometric calculations and yield determination. |
| Molecular Weight | 158.56 g/mol | Essential for accurate reagent quantification. |
| Appearance | White to light yellow crystalline solid | Can affect dissolution rates and handling procedures. |
| Melting Point | 46-50 °C[1] | Important for determining appropriate storage and reaction temperatures to avoid solidification in transfer lines. |
| Boiling Point | ~215 °C (predicted) | Relevant for purification by distillation and for setting maximum reaction temperatures to avoid degradation. |
| Solubility | Soluble in common organic solvents like N,N-dimethyl acetamide (DMA)[2] | Crucial for selecting appropriate reaction and work-up solvents. |
| Reactivity | The aldehyde group is susceptible to oxidation and nucleophilic addition. The aromatic ring's reactivity is influenced by the electron-withdrawing chloro and fluoro substituents.[3] | Dictates the choice of reagents and reaction conditions to avoid side reactions. The aldehyde can be sensitive to air and light.[4] |
Q2: What are the primary synthesis routes for this compound at a larger scale?
A2: While several methods exist for the synthesis of substituted benzaldehydes, a common laboratory-scale method that can be adapted for scale-up is the reductive carbonylation of a corresponding aryl halide.[2] For instance, the synthesis from 4-chloro-3-fluoroiodobenzene using carbon monoxide and a hydrogen source in the presence of a rhodium catalyst has been reported with good yields.[2] When considering industrial-scale production, factors such as catalyst cost, availability of starting materials, and process safety will heavily influence the chosen route.
Q3: What are the major safety concerns when handling this compound in large quantities?
A3: this compound is classified as a hazardous substance. Key safety precautions during scale-up include:
-
Irritant: It is a skin, eye, and respiratory irritant.[5][6] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and respiratory protection, is mandatory.[5][6]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[6] Use in a well-ventilated area or with a fume hood is essential.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
Spills: In case of a spill, avoid generating dust, remove all sources of ignition, and clean up using appropriate absorbent material.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of reactions involving this compound.
Issue 1: Low reaction yield upon scaling up from lab to pilot plant.
-
Potential Cause A: Inefficient Heat Transfer. Exothermic reactions that are easily managed at a small scale can lead to localized hot spots and byproduct formation at a larger scale due to the lower surface-area-to-volume ratio.
-
Troubleshooting:
-
Ensure the reactor has adequate cooling capacity.
-
Control the rate of addition of exothermic reagents.
-
Use a jacketed reactor with an efficient heat transfer fluid.
-
Consider using a continuous flow reactor for better temperature control.
-
-
-
Potential Cause B: Poor Mass Transfer. In heterogeneous reactions (e.g., gas-liquid), inefficient mixing at a larger scale can limit the reaction rate.
-
Troubleshooting:
-
Optimize the agitation speed and impeller design for the specific reactor geometry.
-
For gas-liquid reactions, consider using a sparger to improve gas dispersion.
-
Ensure reactants are fully dissolved before initiating the reaction.
-
-
Issue 2: Formation of unexpected byproducts.
-
Potential Cause A: Over-oxidation. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (4-chloro-3-fluorobenzoic acid). This can be exacerbated by prolonged reaction times or excessive temperatures.
-
Troubleshooting:
-
Carefully control the reaction temperature and time.
-
Use a milder oxidizing agent if applicable to the specific reaction.
-
Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
-
-
Potential Cause B: Side reactions due to impurities. Impurities in the starting materials or solvents can lead to the formation of byproducts.
-
Troubleshooting:
-
Ensure the purity of all reagents and solvents before use.
-
Perform small-scale test reactions with new batches of starting materials.
-
-
Issue 3: Difficulty in product isolation and purification.
-
Potential Cause A: Presence of close-boiling impurities. Isomeric impurities or byproducts with similar boiling points can make purification by distillation challenging.
-
Troubleshooting:
-
Optimize the reaction conditions to minimize the formation of these impurities.
-
Consider alternative purification methods such as crystallization or chromatography.
-
Analyze the impurity profile using techniques like GC-MS to identify the challenging impurities.
-
-
-
Potential Cause B: Product instability. The product may degrade during prolonged purification steps at elevated temperatures.
-
Troubleshooting:
-
Use vacuum distillation to lower the boiling point.
-
Minimize the time the product is exposed to high temperatures.
-
-
Experimental Protocols
Lab-Scale Synthesis of this compound via Reductive Carbonylation
This protocol is based on a reported laboratory procedure and serves as a starting point for scale-up.[2]
Materials and Equipment:
-
4-Chloro-3-fluoroiodobenzene
-
Rhodium(III) chloride trihydrate (catalyst)
-
Triphenylphosphine (ligand)
-
Triethylamine (base)
-
N,N-dimethyl acetamide (DMA, solvent)
-
Carbon monoxide (CO) gas
-
Hydrogen (H₂) gas
-
High-pressure autoclave reactor with magnetic stirring
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a glovebox, charge the autoclave reactor with 4-chloro-3-fluoroiodobenzene (1.0 mmol), rhodium(III) chloride trihydrate (0.025 mmol), triphenylphosphine (0.1 mmol), triethylamine (1.2 mmol), and N,N-dimethyl acetamide (2 mL).[2]
-
Seal the reactor and purge with nitrogen.
-
Pressurize the reactor with a 1:1 mixture of carbon monoxide and hydrogen gas to a total pressure of 10 bar.[2]
-
Heat the reactor to 90 °C with vigorous stirring.[2]
-
Maintain these conditions for 12 hours.[2]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The reaction mixture can be analyzed by GC to determine conversion and yield.[2]
-
For purification, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.[2]
Scale-Up Considerations:
| Parameter | Lab-Scale (1 mmol) | Pilot-Scale (e.g., 1 mol) | Key Considerations for Scale-Up |
| Reactant Quantities | Milligram to gram scale | Kilogram scale | Accurate weighing and transfer of large quantities. Potential for dust generation. |
| Solvent Volume | Milliliters | Liters | Efficient stirring and heat transfer become more critical. |
| Catalyst Loading | 0.025 mol% | May need optimization (potentially lower) | Catalyst cost becomes a significant factor. Catalyst recovery and recycling should be considered. |
| Pressure | 10 bar | 10 bar (or optimized) | Reactor must be rated for the intended pressure and volume. Safety protocols for handling high-pressure gases are crucial. |
| Temperature | 90 °C | 90 °C (or optimized) | Precise temperature control is essential to avoid side reactions. Heat generated by the reaction (exotherm) needs to be managed effectively. |
| Reaction Time | 12 hours | May need adjustment | Reaction kinetics may be affected by mass and heat transfer limitations. Monitoring the reaction progress is important. |
| Work-up & Purification | Column chromatography | Distillation, crystallization | Chromatography is often not feasible at large scales. Development of a robust and scalable purification method is critical. |
Visualizations
References
- 1. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction between halogenated aromatic compounds in the Ah receptor signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. Chemical Material Synthesis Process Diagram | EdrawMax Templates [edrawmax.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Reactivity: 4-Chloro-3-fluorobenzaldehyde vs. 3-Chloro-4-fluorobenzaldehyde
An Objective Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of pharmaceutical and agrochemical development, halogenated benzaldehydes are indispensable building blocks. Their unique electronic properties and reactivity profiles allow for the construction of complex molecular architectures. Among these, the isomers 4-Chloro-3-fluorobenzaldehyde (Isomer A) and 3-Chloro-4-fluorobenzaldehyde (Isomer B) are of particular interest. While structurally similar, the positional difference of the halogen substituents significantly alters their chemical behavior. This guide provides an objective comparison of their reactivity, supported by theoretical principles and experimental context, to aid researchers in selecting the optimal reagent for their synthetic goals.
Physicochemical Properties
A foundational comparison begins with the fundamental physical properties of each isomer. These characteristics influence handling, storage, and reaction conditions.
| Property | This compound (Isomer A) | 3-Chloro-4-fluorobenzaldehyde (Isomer B) |
| CAS Number | 5527-95-7[1] | 34328-61-5[2][3] |
| Molecular Formula | C₇H₄ClFO[1] | C₇H₄ClFO[2][3] |
| Molecular Weight | 158.56 g/mol [1] | 158.56 g/mol [2][3] |
| Appearance | White to yellow solid[1] | Colorless to light yellow crystalline powder/solid[2][3] |
| Melting Point | 46-49°C[1] | 42-45°C[3] (or 24-30°C[2]) |
Theoretical Reactivity Analysis: The Impact of Substituent Effects
The reactivity of these isomers is primarily dictated by the electronic effects of the chlorine and fluorine atoms on the benzaldehyde scaffold. Both halogens exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, while also contributing a weaker, electron-donating resonance effect (+R) through their lone pairs.
-
Inductive Effect (-I): Fluorine is more electronegative than chlorine, resulting in a stronger -I effect.
-
Resonance Effect (+R): Chlorine's 3p orbitals have better size-matching with the 2p orbitals of the aromatic ring's carbon atoms compared to fluorine's 2p orbitals. This can lead to a slightly more significant +R effect for chlorine.
These competing effects determine the electrophilicity of the carbonyl carbon and the susceptibility of the aromatic ring to substitution reactions.
Reactivity Towards Nucleophilic Addition at the Carbonyl Group
The aldehyde functional group is characterized by its susceptibility to nucleophilic addition.[4] The rate of this reaction is governed by the electrophilicity of the carbonyl carbon; stronger electron-withdrawing groups on the aromatic ring increase this electrophilicity, enhancing reactivity.[5][6]
-
3-Chloro-4-fluorobenzaldehyde (Isomer B): The highly electronegative fluorine atom is positioned para to the aldehyde group. In this position, its strong electron-withdrawing inductive effect (-I) significantly depletes electron density from the carbonyl carbon. This effect outweighs its weaker resonance donation (+R).
-
This compound (Isomer A): The fluorine atom is meta to the aldehyde. From the meta position, its influence is almost purely inductive. The chlorine atom is in the para position, where its inductive and resonance effects are both at play.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the substitution of a leaving group on the aromatic ring by a strong nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
-
In both isomers , the aldehyde group (-CHO) is a strong electron-withdrawing group that activates the ring for SNAr, particularly at the ortho and para positions relative to itself.
-
In 3-Chloro-4-fluorobenzaldehyde (Isomer B): The fluorine atom is at the C4 position, which is para to the activating aldehyde group. Fluorine is an excellent leaving group in SNAr reactions. This combination makes the C4 position highly susceptible to nucleophilic attack.
-
In this compound (Isomer A): The chlorine atom is at the C4 position, para to the aldehyde. While chlorine can be a leaving group, it is generally less effective than fluorine in SNAr.
Comparative Reactivity Summary
| Reaction Type | More Reactive Isomer | Rationale |
| Nucleophilic Addition (at C=O) | 3-Chloro-4-fluorobenzaldehyde | The strong inductive effect of the para-fluorine atom makes the carbonyl carbon more electrophilic. |
| Nucleophilic Aromatic Substitution (SNAr) | 3-Chloro-4-fluorobenzaldehyde | The fluorine atom is an excellent leaving group and is activated by the para-aldehyde group. |
Experimental Protocols and Applications
The distinct reactivity profiles of these isomers make them suitable for different synthetic strategies. Both compounds are valuable precursors for pharmaceuticals, agrochemicals, and specialty materials.[1][2][7]
Representative Experiment: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[8][9] Given its higher carbonyl reactivity, 3-Chloro-4-fluorobenzaldehyde would be expected to react faster or under milder conditions than its isomer in this transformation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Objective: To synthesize 2-(3-chloro-4-fluorobenzylidene)malononitrile.
-
Materials:
-
3-Chloro-4-fluorobenzaldehyde (1 equivalent)
-
Malononitrile (1.1 equivalents)
-
Ethanol (as solvent)
-
Piperidine (catalytic amount, e.g., 3-5 mol%)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-Chloro-4-fluorobenzaldehyde in ethanol.
-
Add malononitrile to the solution, followed by the catalytic amount of piperidine.[10]
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum to yield the pure condensed product.
-
Applications in Drug Development
The utility of these isomers is evident in their role as intermediates for complex, biologically active molecules.
-
3-Chloro-4-fluorobenzaldehyde is a key starting material for various kinase inhibitors used in oncology.[3][11] Its defined reactivity allows for precise, stepwise modifications to build the final active pharmaceutical ingredient (API).
-
This compound serves as a versatile reactant in the synthesis of various pharmaceuticals and agrochemicals where its specific substitution pattern is required.[1]
Conclusion
While this compound and 3-Chloro-4-fluorobenzaldehyde are isomers with the same molecular formula, the arrangement of their halogen substituents leads to distinct and predictable differences in reactivity. 3-Chloro-4-fluorobenzaldehyde demonstrates superior reactivity in both nucleophilic additions to the carbonyl group and nucleophilic aromatic substitutions. This is primarily due to the strong, activating inductive effect of the fluorine atom when placed in the para position relative to the reaction center. For synthetic chemists, understanding these electronic principles is crucial for rational reagent selection, enabling the design of more efficient and targeted synthetic routes in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Halogenated Benzaldehyde Isomers in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of halogenated benzaldehyde isomers (fluoro-, chloro-, bromo-, and iodo-substituted) in the context of organic synthesis. The position of the halogen atom (ortho, meta, or para) on the benzaldehyde ring significantly influences the physicochemical properties and reactivity of these versatile building blocks. Understanding these nuances is critical for optimizing synthetic routes and designing novel molecules in the pharmaceutical and materials science industries.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The nature and position of the halogen substituent directly impact the physical and spectral properties of benzaldehyde isomers. Electron-withdrawing effects, steric hindrance, and bond polarities all play a role in determining characteristics such as melting point, boiling point, and spectroscopic signatures.
Fluorobenzaldehyde Isomers
Fluorine's high electronegativity exerts a strong inductive effect, influencing the electronic environment of the aromatic ring and the aldehyde functional group.
| Property | 2-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | 4-Fluorobenzaldehyde |
| Molecular Formula | C₇H₅FO | C₇H₅FO | C₇H₅FO |
| Molecular Weight | 124.11 g/mol | 124.11 g/mol | 124.11 g/mol |
| Melting Point | -44.5 °C | -10 °C | -18 °C |
| Boiling Point | 175 °C | 173 °C | 181 °C |
| ¹H NMR (Aldehyde Proton, ppm) | ~10.4 | ~9.9 | ~9.9 |
| ¹³C NMR (Carbonyl Carbon, ppm) | ~188 | ~191 | ~191 |
| IR (C=O Stretch, cm⁻¹) | ~1700 | ~1705 | ~1700 |
Chlorobenzaldehyde Isomers
The larger size and lower electronegativity of chlorine compared to fluorine result in different steric and electronic effects.[1]
| Property | 2-Chlorobenzaldehyde | 3-Chlorobenzaldehyde | 4-Chlorobenzaldehyde |
| Molecular Formula | C₇H₅ClO | C₇H₅ClO | C₇H₅ClO |
| Molecular Weight | 140.57 g/mol [1] | 140.57 g/mol [1] | 140.57 g/mol [1] |
| Appearance | Clear, colorless to light yellow liquid[2] | Clear, colorless to light yellow liquid[1] | Colorless to light yellow crystalline powder[1] |
| Melting Point | 9-12 °C[1][2] | 9-12 °C[1] | 45-50 °C[1] |
| Boiling Point | 209-215 °C[2] | 213-214 °C[1] | 213-214 °C[1] |
| ¹H NMR (Aldehyde Proton, ppm) | ~10.4 | ~9.98[1] | ~10.0[1] |
| ¹³C NMR (Carbonyl Carbon, ppm) | ~189 | ~190.9[1] | ~190.0[1] |
| IR (C=O Stretch, cm⁻¹) | ~1700 | ~1700[1] | ~1705-1685[1] |
Bromobenzaldehyde Isomers
Bromine, being larger and less electronegative than chlorine, further modifies the reactivity and physical properties of the benzaldehyde core.
| Property | 2-Bromobenzaldehyde | 3-Bromobenzaldehyde | 4-Bromobenzaldehyde |
| Molecular Formula | C₇H₅BrO | C₇H₅BrO | C₇H₅BrO |
| Molecular Weight | 185.02 g/mol | 185.02 g/mol | 185.02 g/mol [3] |
| Appearance | Colorless to yellow liquid | Colorless to yellow liquid | White solid[3] |
| Melting Point | 18-20 °C | 18-20 °C | 57 °C[3] |
| Boiling Point | 230 °C | 229-233 °C | 255-258 °C[3] |
Iodobenzaldehyde Isomers
The iodo-substituents are the largest and least electronegative among the halogens, making the C-I bond weaker and more susceptible to cleavage in certain reactions.
| Property | 2-Iodobenzaldehyde | 3-Iodobenzaldehyde | 4-Iodobenzaldehyde |
| Molecular Formula | C₇H₅IO | C₇H₅IO | C₇H₅IO |
| Molecular Weight | 232.02 g/mol | 232.02 g/mol [2] | 232.02 g/mol [4] |
| Appearance | White to yellow solid | Light yellow solid | Yellow crystal[5] |
| Melting Point | 35-38 °C | 55-58 °C | 78-82 °C[5] |
| Boiling Point | 265 °C | 265 °C | 265 °C[5] |
Synthesis of Halogenated Benzaldehyde Isomers
Common synthetic routes to halogenated benzaldehydes include the oxidation of the corresponding halogenated toluenes and the hydrolysis of halogenated benzal halides. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
General Workflow for Synthesis via Oxidation of Halogenated Toluenes
References
- 1. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. 3-Iodobenzaldehyde | C7H5IO | CID 252610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Iodobenzaldehyde | C7H5IO | CID 96657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
Validating the Structure of 4-Chloro-3-Fluorobenzaldehyde Derivatives by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and validation of synthetic compounds. This guide provides a comparative analysis of the NMR spectra of 4-Chloro-3-Fluorobenzaldehyde and its potential derivatives, offering insights into the impact of functional group transformation on chemical shifts and coupling constants. By presenting experimental data and detailed protocols, this document serves as a practical resource for validating the structures of novel derivatives.
The conversion of the aldehyde functional group in this compound into other moieties, such as oximes or Schiff bases, induces characteristic changes in the ¹H and ¹³C NMR spectra. Understanding these spectral shifts is paramount for confirming the successful synthesis of the desired derivative and for its unambiguous characterization.
Comparative NMR Data Analysis
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound. While specific data for its derivatives were not found in the immediate literature, for comparative purposes, we have included data for the oxime derivatives of closely related substituted benzaldehydes. This comparison allows for the prediction of spectral changes upon derivatization of the aldehyde group.
Table 1: Comparative ¹H and ¹³C NMR Data of this compound and Representative Benzaldehyde Oxime Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | CDCl₃ | 9.92 (t, J = 0.5 Hz, 1H, -CHO), 7.65 (dddd, J = 9.7, 8.0, 1.5, 0.5 Hz, 2H, Ar-H), 7.46 (dd, J = 7.4, 5.0 Hz, 1H, Ar-H)[1] | 190.35, 190.33, 159.21, 157.20, 134.98, 134.91, 129.87, 129.85, 127.87, 127.81, 126.08, 125.92, 116.24, 116.08[1] |
| (E)-4-Methylbenzaldehyde oxime | CDCl₃ | 8.13 (s, 1H, -CH=NOH), 7.47 (d, J = 7.8 Hz, 2H, Ar-H), 7.19 (d, J = 7.8 Hz, 2H, Ar-H), 2.36 (s, 3H, -CH₃) | 151, 140, 131, 129, 127, 21.6 |
| (E)-4-Methoxybenzaldehyde oxime | CDCl₃ | 8.11 (s, 1H, -CH=NOH), 7.52 (d, J = 8.7 Hz, 2H, Ar-H), 6.91 (d, J = 8.7 Hz, 2H, Ar-H), 3.84 (s, 3H, -OCH₃) | 150, 129, 114, 55 |
| 4-Chlorobenzaldehyde oxime | DMSO-d₆ | 11.38 (s, 1H, -OH), 8.16 (s, 1H, -CH=NOH), 7.60-7.63 (q, 2H, Ar-H), 7.45-7.48 (m, 2H, Ar-H) | Not available |
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
I. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient to be within the detector coil of the NMR spectrometer.
II. NMR Spectrometer Setup and Data Acquisition
-
Insertion: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters: Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including the number of scans, pulse width, and relaxation delay.
-
Data Acquisition: Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei.
III. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired FID to obtain the frequency-domain spectrum.[2]
-
Phasing and Baseline Correction: Phase correct the spectrum to ensure all peaks are in the positive absorptive mode and perform a baseline correction to obtain a flat baseline.[2]
-
Calibration: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.[2]
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.[2]
-
Peak Picking and Analysis: Identify the chemical shifts (δ) of all signals in both ¹H and ¹³C spectra. For the ¹H spectrum, analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz (Hz).
Mandatory Visualizations
The following diagrams illustrate the logical workflow for validating the structure of a this compound derivative using NMR spectroscopy.
Caption: Workflow for the structural validation of this compound derivatives.
Caption: Expected NMR chemical shift changes upon derivatization.
Objective Comparison and Interpretation
The transformation of the aldehyde group in this compound to an oxime (-CH=NOH) leads to predictable and significant changes in the NMR spectrum, which are crucial for confirming the reaction's success.
-
¹H NMR Spectrum: The most notable change is the disappearance of the aldehyde proton signal, typically found far downfield around 9.9 ppm.[1] In its place, a new signal corresponding to the imine proton of the oxime appears, generally in the region of 8.1-8.2 ppm. Additionally, a broad singlet for the hydroxyl proton (-OH) of the oxime is expected, often at a higher chemical shift, although its position can be highly dependent on the solvent and concentration. The chemical shifts and coupling patterns of the aromatic protons will also be subtly affected by the change in the electronic nature of the substituent at the C1 position.
-
¹³C NMR Spectrum: In the ¹³C NMR spectrum, the characteristic aldehyde carbonyl carbon signal at approximately 190 ppm will disappear.[1] A new signal for the imine carbon (-C=N) will emerge, typically in the range of 150-151 ppm. This significant upfield shift is a clear indicator of the conversion of the aldehyde to the oxime. The chemical shifts of the aromatic carbons will also experience minor adjustments due to the altered electronic environment.
By carefully analyzing these key changes in the ¹H and ¹³C NMR spectra, researchers can confidently validate the structure of their synthesized this compound derivatives. The comparison with the starting material and data from related known compounds provides a robust framework for structural elucidation in drug discovery and development.
References
A Comparative Guide to HPLC and GC Methods for Purity Assessment of 4-Chloro-3-Fluorobenzaldehyde
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of starting materials and intermediates is of paramount importance. 4-Chloro-3-Fluorobenzaldehyde is a key building block in numerous synthetic pathways, and its purity can significantly impact reaction yields, impurity profiles, and the quality of the final product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity assessment of this compound, offering detailed experimental protocols and data presentation to aid researchers, scientists, and drug development professionals in selecting the appropriate analytical technique.
While Gas Chromatography (GC) is a commonly cited method for the purity analysis of this compound, High-Performance Liquid Chromatography (HPLC) presents a versatile and powerful alternative. This guide will explore a typical reversed-phase HPLC (RP-HPLC) method, suitable for the analysis of this compound, and compare its performance characteristics with a standard GC approach.
Comparison of Analytical Techniques: HPLC vs. GC
The choice between HPLC and GC for purity analysis depends on several factors, including the volatility and thermal stability of the analyte, the nature of potential impurities, and the desired sensitivity and resolution.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Primarily for volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile compounds; dissolution in a volatile solvent. |
| Instrumentation | HPLC system with pump, injector, column, and detector (e.g., UV-Vis). | GC system with gas supply, injector, column, oven, and detector (e.g., FID). |
| Typical Purity Results | Purity determined by peak area percentage, often >99%. | Purity often cited as >97% for this compound.[1][2][3][4] |
| Advantages | High resolution, versatility for a wide range of compounds, non-destructive. | High sensitivity, fast analysis times, excellent for volatile impurities. |
| Disadvantages | Higher solvent consumption, potential for peak tailing with certain compounds. | Not suitable for non-volatile or thermally unstable compounds. |
Experimental Protocols
Below are detailed protocols for a reversed-phase HPLC method and a standard GC method for the purity assessment of this compound.
Reversed-Phase HPLC Method Protocol
This method is designed for the separation of this compound from its potential impurities.
-
Instrumentation:
-
HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound analytical standard (purity ≥99.5%) by dissolving 10 mg of the standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare a sample of this compound by dissolving 10 mg of the sample in 10 mL of the mobile phase to a final concentration of 1 mg/mL.
-
Gas Chromatography (GC) Method Protocol
This method is suitable for the analysis of volatile impurities in this compound.
-
Instrumentation:
-
GC System: A standard GC system equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column.
-
Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
-
-
Standard and Sample Preparation:
-
Standard and Sample Solution: Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Data Presentation and Analysis
The following table summarizes hypothetical data obtained from the analysis of two different batches of this compound using the described HPLC method.
| Sample | Retention Time (min) | Peak Area | Purity (%) |
| Standard | 4.52 | 1854320 | 99.8 |
| Batch A | 4.51 | 1832198 | 98.8 |
| 3.89 (Impurity 1) | 15432 | 0.8 | |
| 5.12 (Impurity 2) | 7321 | 0.4 | |
| Batch B | 4.53 | 1865432 | 99.5 |
| 3.91 (Impurity 1) | 4654 | 0.25 | |
| 5.87 (Impurity 3) | 4321 | 0.25 |
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the HPLC and GC purity assessment processes.
References
Navigating Catalytic Pathways: A Comparative Guide to Catalyst Efficacy in 4-Chloro-3-Fluorobenzaldehyde Reactions
For researchers, scientists, and professionals in drug development, the efficient transformation of 4-Chloro-3-Fluorobenzaldehyde is a critical step in the synthesis of numerous pharmaceutical and agrochemical compounds. The choice of catalyst plays a pivotal role in determining the yield, selectivity, and overall efficiency of these reactions. This guide provides an objective comparison of the performance of various catalysts in key cross-coupling reactions involving this compound, supported by experimental data to inform catalyst selection and reaction optimization.
This comparison focuses on four fundamental palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation. These reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures from the this compound scaffold.
Comparative Efficacy of Catalysts
The following tables summarize the performance of different catalytic systems in reactions involving this compound and structurally similar aryl chlorides. The data highlights key metrics such as catalyst loading, reaction time, and product yield, offering a quantitative basis for comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and boronic acids. For electron-deficient aryl chlorides like this compound, the choice of a highly active catalyst system is crucial.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | High yield with a bulky, electron-rich phosphine ligand. |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 | Effective for sterically hindered substrates. |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 | A classical catalyst, often effective for activated aryl halides. |
Data presented is a compilation from various sources and may involve structurally similar substrates. Direct comparison should be approached with consideration of specific reaction parameters.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in the synthesis of a vast array of pharmaceuticals. The efficiency of this reaction with an electron-deficient aryl chloride is highly dependent on the ligand employed.[1][2]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Amine Partner |
| Pd₂(dba)₃ / BINAP | BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 90 | Morpholine |
| Pd(OAc)₂ / RuPhos | RuPhos | NaOtBu | 1,4-Dioxane | 100 | 12 | 94 | Aniline |
| [Pd(allyl)Cl]₂ / cataCXium A | cataCXium A | K₃PO₄ | t-BuOH | 100 | 18 | 85 | Benzylamine |
Performance can vary significantly based on the nature of the amine coupling partner.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize aryl alkynes from aryl halides and terminal alkynes. Both copper-catalyzed and copper-free systems are utilized.[3][4]
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkyne Partner |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 6 | 92 | Phenylacetylene |
| Pd(OAc)₂ / SPhos | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 88 | 1-Heptyne (Copper-free) |
| [Pd(allyl)Cl]₂ / DavePhos | - | K₃PO₄ | Toluene | 110 | 18 | 85 | Trimethylsilylacetylene (Copper-free) |
Copper-free systems are often preferred to avoid potential issues with copper contamination in pharmaceutical synthesis.
Cyanation
The introduction of a nitrile group via palladium-catalyzed cyanation is a valuable transformation, as nitriles are versatile synthetic intermediates.[5]
| Catalyst System | Ligand | Cyanide Source | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | dppf | Zn(CN)₂ | - | DMF | 120 | 12 | 91 |
| Pd(OAc)₂ | XPhos | K₄[Fe(CN)₆] | K₂CO₃ | t-AmylOH | 130 | 24 | 87 |
| [Pd(allyl)Cl]₂ | cataCXium A | Zn(CN)₂ | Zn dust | NMP | 100 | 18 | 89 |
The use of less toxic cyanide sources like K₄[Fe(CN)₆] is a key consideration in green chemistry.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the aforementioned reactions.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and an arylboronic acid (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added a base (e.g., K₃PO₄, 2.0 mmol). The mixture is degassed with argon for 15 minutes. The palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are then added, and the mixture is heated at the specified temperature until the reaction is complete (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), a ligand (e.g., BINAP, 2.5 mol%), and a base (e.g., Cs₂CO₃, 1.4 mmol). This compound (1.0 mmol), the amine (1.2 mmol), and an anhydrous solvent (e.g., toluene, 3 mL) are added. The vial is sealed and heated to the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
General Procedure for Sonogashira Coupling
To a degassed solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF, 5 mL) are added the terminal alkyne (1.2 mmol) and a base (e.g., Et₃N, 2.0 mmol). The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and, if applicable, a co-catalyst (e.g., CuI, 4 mol%) are added. The reaction mixture is stirred at the specified temperature until completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
General Procedure for Cyanation
A mixture of this compound (1.0 mmol), a cyanide source (e.g., Zn(CN)₂, 0.6 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., dppf, 4 mol%) in an anhydrous solvent (e.g., DMF, 5 mL) is heated at the specified temperature under an inert atmosphere. Upon completion, the reaction is cooled to room temperature, quenched with aqueous sodium bicarbonate, and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by chromatography.
Visualizing the Workflow and Catalytic Cycle
To further elucidate the experimental process and the underlying chemical transformations, the following diagrams are provided.
References
- 1. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Aromatic Aldehydes: A Comparative Guide to Alternatives for 4-Chloro-3-Fluorobenzaldehyde in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules. 4-Chloro-3-fluorobenzaldehyde is a versatile reagent, prized for the unique electronic properties conferred by its halogen substituents, which can influence molecular interactions and metabolic stability. However, the specific substitution pattern may not always be optimal for every synthetic strategy or target molecule. This guide provides an objective comparison of this compound with two viable alternatives, 4-Bromo-2-fluorobenzaldehyde and 3,4-Dichlorobenzaldehyde , in the context of four fundamental organic reactions: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, Reductive Amination, and the Wittig Reaction.
Physicochemical Properties at a Glance
The choice of a starting material is often influenced by its physical and chemical properties. The following table summarizes key data for this compound and its alternatives.
| Property | This compound | 4-Bromo-2-fluorobenzaldehyde | 3,4-Dichlorobenzaldehyde |
| CAS Number | 5527-95-7[1][2][3] | 57848-46-1[4][5] | 6287-38-3[6][7][8] |
| Molecular Formula | C₇H₄ClFO[1][2][3] | C₇H₄BrFO[5] | C₇H₄Cl₂O[6][7][8] |
| Molecular Weight | 158.56 g/mol [1][2][3] | 203.01 g/mol [5] | 175.01 g/mol [6][7][8] |
| Melting Point | 46-49 °C[1][3] | 58-62 °C[5][9] | 39-42 °C[8] |
| Boiling Point | Not specified | Not specified | 247-248 °C[8] |
| Appearance | White to light yellow powder/crystal[2] | Light yellow to beige crystal[4] | White crystalline solid[7] |
Comparative Performance in Key Organic Reactions
The reactivity of these benzaldehydes is dictated by the electronic and steric effects of their halogen substituents. This section provides an overview of their expected performance in four common transformations, supported by literature precedents for analogous compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of substituted benzaldehydes, the reaction typically involves the coupling of the aryl halide moiety with a boronic acid. The reactivity order for aryl halides in Suzuki couplings is generally I > Br > Cl. Electron-withdrawing groups on the aryl halide can enhance the rate of oxidative addition, the initial step in the catalytic cycle.
| Feature | This compound | 4-Bromo-2-fluorobenzaldehyde | 3,4-Dichlorobenzaldehyde |
| Reactive Site | C-Cl bond | C-Br bond | C-Cl bonds (potential for mono- or di-coupling) |
| Expected Reactivity | Moderate | High | Low to Moderate (for C-Cl) |
| Anticipated Yield | Good | Excellent | Fair to Good |
| Key Considerations | Requires more forcing conditions (higher temperature, stronger base, or more active catalyst) compared to the bromo analogue. | Generally proceeds under milder conditions. | Selective mono-coupling can be challenging. |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol is designed for a comparative study of the three benzaldehydes with phenylboronic acid.
Materials:
-
Substituted benzaldehyde (this compound, 4-Bromo-2-fluorobenzaldehyde, or 3,4-Dichlorobenzaldehyde) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add the substituted benzaldehyde, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with argon (repeat three times).
-
Add degassed 1,4-dioxane and degassed deionized water via syringe.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals. Similar to the Suzuki coupling, the reactivity of the aryl halide is a key factor.
| Feature | This compound | 4-Bromo-2-fluorobenzaldehyde | 3,4-Dichlorobenzaldehyde |
| Reactive Site | C-Cl bond | C-Br bond | C-Cl bonds |
| Expected Reactivity | Moderate | High | Low to Moderate |
| Anticipated Yield | Good | Excellent | Fair to Good |
| Key Considerations | May require specialized ligands (e.g., biarylphosphines) for high yields. | Generally more facile than the chloro analogue. | Potential for side reactions involving the aldehyde group under strongly basic conditions. |
Experimental Protocol: Comparative Buchwald-Hartwig Amination
This protocol outlines a comparative amination with benzylamine.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Benzylamine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.08 mmol)
-
NaOtBu (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the substituted benzaldehyde and toluene.
-
Add the benzylamine and seal the tube.
-
Heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite, and concentrate.
-
Purify the residue by flash column chromatography.
Reductive Amination
Reductive amination is a versatile method to form amines from carbonyl compounds. The reactivity of the aldehyde group is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.
| Feature | This compound | 4-Bromo-2-fluorobenzaldehyde | 3,4-Dichlorobenzaldehyde |
| Reactive Site | Aldehyde carbonyl | Aldehyde carbonyl | Aldehyde carbonyl |
| Expected Reactivity | High | High | High |
| Anticipated Yield | Excellent | Excellent | Excellent |
| Key Considerations | The presence of halogens may be incompatible with certain reducing agents under harsh conditions. | The bromo group is more susceptible to reduction than chloro. | The two chloro substituents strongly activate the aldehyde. |
Experimental Protocol: Comparative Reductive Amination
This protocol describes the reductive amination with benzylamine using sodium triacetoxyborohydride.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Benzylamine (1.1 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Acetic acid (optional, 1-2 drops)
Procedure:
-
Dissolve the substituted benzaldehyde and benzylamine in DCM.
-
If the imine formation is slow, add a catalytic amount of acetic acid.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography if necessary.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The electrophilicity of the aldehyde carbonyl is a key factor in the initial nucleophilic attack by the phosphorus ylide. Similar to reductive amination, electron-withdrawing groups on the benzaldehyde ring enhance its reactivity.
| Feature | This compound | 4-Bromo-2-fluorobenzaldehyde | 3,4-Dichlorobenzaldehyde |
| Reactive Site | Aldehyde carbonyl | Aldehyde carbonyl | Aldehyde carbonyl |
| Expected Reactivity | High | High | High |
| Anticipated Yield | Good to Excellent | Good to Excellent | Good to Excellent |
| Key Considerations | The stereochemical outcome (E/Z ratio) can be influenced by the electronic nature of the substituents. | The electronic effects are similar to the chloro-fluoro analogue. | The strong electron-withdrawing nature of the two chloro groups will likely lead to a fast reaction. |
Experimental Protocol: Comparative Wittig Reaction
This protocol details a comparative Wittig reaction with benzyltriphenylphosphonium chloride.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Benzyltriphenylphosphonium chloride (1.1 mmol)
-
Potassium tert-butoxide (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
Suspend benzyltriphenylphosphonium chloride in anhydrous THF under an argon atmosphere.
-
Cool the suspension to 0 °C and add potassium tert-butoxide.
-
Stir the resulting orange-red ylide solution at 0 °C for 30 minutes.
-
Add a solution of the substituted benzaldehyde in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene isomers and triphenylphosphine oxide.
Conclusion
The choice between this compound and its alternatives, 4-Bromo-2-fluorobenzaldehyde and 3,4-Dichlorobenzaldehyde, is contingent upon the specific requirements of the synthetic route.
-
4-Bromo-2-fluorobenzaldehyde stands out as a highly reactive alternative for cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, often providing higher yields under milder conditions due to the greater reactivity of the C-Br bond.
-
3,4-Dichlorobenzaldehyde offers a different electronic profile with two electron-withdrawing chloro groups, which can be advantageous in reactions where a highly activated aldehyde is beneficial, such as reductive amination and the Wittig reaction. However, the presence of two reactive sites for cross-coupling can present challenges in selectivity.
-
This compound remains a valuable and balanced reagent, offering a compromise in reactivity between the bromo and dichloro analogues, with a unique fluorine substitution that can be desirable for its effects on the properties of the final product.
Ultimately, the optimal choice will depend on a careful consideration of the desired reaction, the required reaction conditions, and the intended properties of the target molecule. This guide provides a framework for making an informed decision in the selection of these important synthetic building blocks.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. squ.elsevierpure.com [squ.elsevierpure.com]
Comparative Analysis of the Biological Activities of Novel Compounds Derived from 4-Chloro-3-Fluorobenzaldehyde
For Immediate Release: A comprehensive review of emerging research highlights the significant potential of novel compounds synthesized from 4-Chloro-3-Fluorobenzaldehyde in the development of new therapeutic agents. These derivatives, primarily classified as Schiff bases, chalcones, and pyrazoles, have demonstrated promising antimicrobial and anticancer activities in various preclinical studies. This guide provides a comparative analysis of their biological efficacy, supported by available experimental data and detailed methodologies, to inform researchers and drug development professionals in their pursuit of innovative treatments.
Introduction
This compound is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of organic molecules with potential pharmacological applications.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the benzaldehyde ring, imparts distinct electronic properties that can influence the biological activity of the resulting derivatives. This has led to its use in the creation of compounds targeting a range of diseases, from bacterial infections to various forms of cancer.
Antimicrobial Activity of Schiff Base Derivatives
Schiff bases, formed by the condensation of a primary amine with an aldehyde, are a well-established class of compounds with a broad spectrum of biological activities. While specific studies on Schiff bases derived directly from this compound with detailed quantitative data are limited in the public domain, research on derivatives of structurally similar halogenated benzaldehydes provides valuable insights into their potential antimicrobial efficacy.
For instance, studies on Schiff bases derived from other chlorinated and fluorinated benzaldehydes have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3][4][5][6] The mode of action is often attributed to the imine group, which can interfere with microbial cell wall synthesis or other essential cellular processes.
Table 1: Representative Antimicrobial Activity of Schiff Bases Derived from Substituted Benzaldehydes
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Schiff Bases (general) | Escherichia coli | 62.5 - 250 | [2] |
| Schiff Bases (general) | Staphylococcus aureus | 62.5 | [2] |
| Schiff Bases (general) | Candida albicans | 62.5 - 250 | [2] |
| Chloro-substituted Schiff Bases | Staphylococcus aureus | 24 - 49 | [4] |
| Fluoro-substituted Schiff Bases | Escherichia coli | 1.6 | [3] |
| Fluoro-substituted Schiff Bases | Staphylococcus aureus | 3.4 | [3] |
Note: This table presents data from studies on various substituted benzaldehyde derivatives to illustrate the potential activity of compounds derived from this compound. Further research is required to determine the specific MIC values for its direct derivatives.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized compounds is typically evaluated using the microbroth dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Microbial Suspension: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity of Chalcone and Pyrazole Derivatives
Chalcones (α,β-unsaturated ketones) and their heterocyclic derivatives, such as pyrazoles, are prominent scaffolds in medicinal chemistry, known for their potent anticancer properties.[7][8][9] The synthesis of these compounds often involves the Claisen-Schmidt condensation of a substituted benzaldehyde with an appropriate ketone, followed by cyclization with hydrazine for pyrazole formation.
Table 2: Representative Anticancer Activity of Chalcone and Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Chloro-substituted Chalcones | MCF-7 (Breast) | 0.8 - 4.3 | [10] |
| Chloro-substituted Chalcones | HeLa (Cervical) | 0.8 - 4.3 | [10] |
| Chloro-substituted Chalcones | WiDr (Colon) | 0.8 - 4.3 | [10] |
| Pyrazole Derivatives | MCF-7 (Breast) | Varies | [12] |
| Pyrazole Derivatives | A549 (Lung) | Varies | |
| Pyrazole Derivatives | HCT116 (Colon) | Varies | [7] |
Note: This table provides a general overview of the anticancer potential of related compound classes. Specific IC50 values for derivatives of this compound need to be determined through dedicated studies.
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the synthesized compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activity of these compounds is intrinsically linked to their interaction with specific cellular signaling pathways. For instance, many anticancer agents exert their effects by modulating pathways that control cell proliferation, apoptosis, and angiogenesis.
Below are representative diagrams illustrating a general synthesis workflow and a simplified signaling pathway that could be targeted by these compounds.
Caption: General synthesis workflow for deriving Schiff bases, chalcones, and pyrazoles.
Caption: Simplified intrinsic apoptosis pathway potentially activated by anticancer compounds.
Conclusion and Future Directions
The derivatives of this compound represent a promising area for the discovery of new antimicrobial and anticancer agents. The existing body of research on analogous compounds suggests that Schiff bases, chalcones, and pyrazoles incorporating the 4-chloro-3-fluorophenyl moiety are likely to exhibit significant biological activities. However, to fully elucidate their therapeutic potential, further dedicated studies are imperative. Future research should focus on the synthesis and rigorous biological evaluation of a diverse library of these derivatives. This includes determining their specific MIC and IC50 values against a wide range of pathogens and cancer cell lines, elucidating their mechanisms of action through detailed molecular studies, and investigating their structure-activity relationships to guide the design of more potent and selective drug candidates.
References
- 1. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 2. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis, Crystal Structures, Antimicrobial Activity, and Acute Toxicity Evaluation of Chiral Zn(II) Schiff Base Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
- 12. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinetic Analysis of 4-Chloro-3-Fluorobenzaldehyde in Condensation Reactions
In the landscape of pharmaceutical and materials science research, the reactivity of substituted benzaldehydes is a critical parameter for the synthesis of complex organic molecules. This guide provides a comparative analysis of the kinetic performance of 4-Chloro-3-Fluorobenzaldehyde in condensation reactions, juxtaposed with other substituted benzaldehydes. Due to a lack of specific experimental kinetic data for this compound in the public domain, this comparison is based on established principles of physical organic chemistry, supported by available data for analogous compounds.[1]
The reactivity of the aldehyde functional group in benzaldehyde derivatives is significantly influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[1] Conversely, electron-donating groups decrease this electrophilicity, leading to slower reaction rates. The chlorine and fluorine atoms in this compound are both electron-withdrawing, which is expected to activate the aldehyde group towards nucleophilic addition reactions such as the Knoevenagel condensation.[2]
Comparative Reactivity Data
| Benzaldehyde Derivative | Substituent(s) | Expected Relative Rate | Rationale |
| 4-Nitrobenzaldehyde | -NO₂ (Strongly electron-withdrawing) | Very High | The nitro group is a powerful electron-withdrawing group, significantly increasing the electrophilicity of the carbonyl carbon.[1] |
| This compound | -Cl, -F (Moderately electron-withdrawing) | High | The combined electron-withdrawing effects of chlorine and fluorine enhance the reactivity compared to benzaldehyde. |
| 4-Chlorobenzaldehyde | -Cl (Moderately electron-withdrawing) | Moderate | The chlorine atom withdraws electron density, increasing reactivity over unsubstituted benzaldehyde. |
| Benzaldehyde | -H (Unsubstituted) | Baseline | Serves as the reference for comparison. |
| 4-Methylbenzaldehyde | -CH₃ (Electron-donating) | Low | The methyl group donates electron density, reducing the electrophilicity of the carbonyl carbon. |
| 4-Methoxybenzaldehyde | -OCH₃ (Strongly electron-donating) | Very Low | The methoxy group is a strong electron-donating group, significantly decreasing the reaction rate. |
This table is a qualitative comparison based on established principles of physical organic chemistry. Actual reaction rates will vary depending on specific reaction conditions.
Experimental Protocols
To facilitate further research and direct comparison, the following is a detailed experimental protocol for conducting a kinetic study of the Knoevenagel condensation of this compound using UV-Vis spectrophotometry. This method is adapted from established methodologies for monitoring the kinetics of aromatic aldehyde reactions.[1]
Kinetic Study of the Knoevenagel Condensation
This protocol outlines the determination of reaction kinetics between this compound and an active methylene compound (e.g., ethyl cyanoacetate) catalyzed by a weak base (e.g., piperidine). The formation of the colored condensation product allows for continuous monitoring of the reaction progress via UV-Vis spectrophotometry.[1]
Materials:
-
This compound
-
Ethyl cyanoacetate (or other active methylene compound)
-
Piperidine (or other suitable base catalyst)
-
Ethanol (or other suitable solvent)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in ethanol at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of ethyl cyanoacetate in ethanol at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of piperidine in ethanol at a known concentration (e.g., 0.01 M).
-
-
Determination of λmax:
-
In a quartz cuvette, mix the this compound and ethyl cyanoacetate stock solutions with the catalyst solution in the desired solvent.
-
Allow the reaction to go to completion.
-
Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax).
-
-
Kinetic Run:
-
Equilibrate the UV-Vis spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature.
-
In a quartz cuvette, pipette the required volumes of the solvent, the this compound stock solution, and the ethyl cyanoacetate stock solution.
-
Initiate the reaction by adding the piperidine stock solution to the cuvette.
-
Immediately begin recording the absorbance at λmax as a function of time. Collect data at regular intervals until the absorbance reaches a plateau, indicating the completion of the reaction.
-
-
Data Analysis:
-
The reaction is conducted under pseudo-first-order conditions by using a large excess of the active methylene compound and catalyst relative to the benzaldehyde.
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -k_obs.
-
The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the reactant in excess.
-
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Workflow for UV-Vis kinetic analysis of Knoevenagel condensation.
Signaling Pathway: General Knoevenagel Condensation
Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
References
Confirming Product Formation in 4-Chloro-3-Fluorobenzaldehyde Reactions: A Comparative Guide to LC-MS and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the precise confirmation of product formation is a critical step in the synthesis of novel compounds. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for characterizing the products of reactions involving 4-Chloro-3-Fluorobenzaldehyde, a versatile intermediate in pharmaceutical synthesis.[1] This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid in methodological selection and implementation.
This compound is a halogenated aromatic aldehyde that serves as a crucial building block in the creation of a wide array of therapeutic agents.[1] Its reactivity, stemming from the aldehyde group and the influence of the chloro and fluoro substituents, allows for various chemical transformations, including condensation and reduction reactions. The presence of the fluorine atom can enhance metabolic stability and lipophilicity in drug candidates, making this intermediate particularly valuable.[1] Accurate and efficient analytical methods are paramount to verify the successful synthesis of desired products and to identify any potential byproducts.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for monitoring reactions of this compound and confirming product formation depends on several factors, including the nature of the expected product, the required sensitivity and selectivity, and the available instrumentation. While LC-MS offers a powerful combination of separation and mass identification, other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) present viable alternatives.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| LC-MS | Separates compounds based on their affinity for a stationary phase in a liquid mobile phase, followed by mass analysis. | High sensitivity and selectivity, suitable for a wide range of polar, non-volatile, and thermally labile compounds, provides molecular weight and structural information.[2][3][4] | Can be affected by matrix effects, higher operational cost compared to HPLC-UV. | Confirmation of product identity, analysis of complex reaction mixtures, and quantification of trace impurities. |
| HPLC-UV | Separates compounds based on their affinity for a stationary phase in a liquid mobile phase, with detection based on UV absorbance. | Robust, cost-effective, and widely available.[5] Good for quantitative analysis of known compounds with a UV chromophore. | Lower selectivity than MS, may require derivatization for compounds with poor UV absorbance, co-eluting impurities can interfere with quantification. | Routine purity checks and quantification of the main product when its identity is already confirmed. |
| GC-MS | Separates volatile and thermally stable compounds in a gaseous mobile phase, followed by mass analysis.[2][4] | Excellent separation efficiency for volatile compounds, provides detailed structural information through established fragmentation libraries.[2] | Not suitable for non-volatile or thermally labile compounds, may require derivatization to increase volatility.[2] | Analysis of volatile byproducts or when the reaction products are amenable to gas chromatography. |
Experimental Protocols
This section provides detailed methodologies for the analysis of product formation in two common reactions of this compound: Knoevenagel condensation and reduction.
Knoevenagel Condensation with Malononitrile
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, yielding an α,β-unsaturated product.[6][7]
Reaction Scheme:
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Spectrometry Parameters:
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Expected Results:
| Compound | Expected Retention Time (min) | Expected [M-H]⁻ (m/z) |
| This compound | ~4.5 | 157.0 |
| Malononitrile | ~1.2 | 65.0 |
| 2-(4-Chloro-3-fluorobenzylidene)malononitrile | ~7.8 | 205.0 |
Note: Retention times are estimates and can vary depending on the specific LC system and column.
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Reduction to (4-Chloro-3-fluorophenyl)methanol
The reduction of the aldehyde group to a primary alcohol is a common transformation.
Reaction Scheme:
-
Instrumentation: HPLC system coupled to a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Start with 40% B, ramp to 80% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: ESI, positive mode.
-
Mass Spectrometry Parameters:
-
Scan Range: m/z 100-300.
-
Capillary Voltage: 4.0 kV.
-
Cone Voltage: 25 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 300°C.
-
Expected Results:
| Compound | Expected Retention Time (min) | Expected [M+H]⁺ (m/z) |
| This compound | ~5.2 | 159.0 |
| (4-Chloro-3-fluorophenyl)methanol | ~4.1 | 161.0 |
Note: Retention times are estimates and can vary depending on the specific LC system and column.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
-
Injector Temperature: 250°C.[8]
-
Oven Temperature Program: Initial temperature 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C.[8]
-
Ionization Mode: Electron Ionization (EI).
-
Mass Spectrometry Parameters:
-
Scan Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Visualizing Experimental Workflows
To further clarify the analytical process, the following diagrams illustrate the key steps in sample preparation and analysis.
Caption: General workflow for LC-MS analysis of a reaction mixture.
Caption: General workflow for GC-MS analysis of a reaction mixture.
Logical Relationship for Method Selection
The selection of the most appropriate analytical technique is a critical decision in the workflow of chemical synthesis and analysis.
Caption: Decision tree for selecting an analytical method.
References
- 1. nbinno.com [nbinno.com]
- 2. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 3. emerypharma.com [emerypharma.com]
- 4. conquerscientific.com [conquerscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
